Technical Documentation Center

2-Chloro-5-diethylsulfamoyl-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-diethylsulfamoyl-benzoic acid
  • CAS: 62310-17-2

Core Science & Biosynthesis

Foundational

2-Chloro-5-diethylsulfamoyl-benzoic Acid: A Technical Whitepaper on Chemical Properties, Reactivity, and Applications in PDE4 Inhibitor Design

Executive Summary In the landscape of rational drug design, functionalized benzoic acids serve as critical structural anchors. 2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS: 62310-17-2) is a highly versatile, bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, functionalized benzoic acids serve as critical structural anchors. 2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS: 62310-17-2) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and its specific application as an intermediate in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors. By detailing a self-validating amidation protocol, this guide equips researchers with the mechanistic insights required to leverage this scaffold in advanced therapeutic development.

Physicochemical Profiling & Structural Causality

The utility of 2-Chloro-5-diethylsulfamoyl-benzoic acid stems directly from its unique stereoelectronic profile. The quantitative data defining this compound is summarized in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-5-diethylsulfamoyl-benzoic acid

PropertyValue
IUPAC Name 2-Chloro-5-(N,N-diethylsulfamoyl)benzoic acid
CAS Number 62310-17-2
Molecular Formula C₁₁H₁₄ClNO₄S
Molecular Weight 291.75 g/mol
Melting Point 147 °C
Boiling Point 445.8 ± 55.0 °C (Predicted)
Density 1.373 ± 0.06 g/cm³ (Predicted)
pKa 2.42 ± 0.25 (Predicted)
Causality of Structural Features:
  • The ortho-Chloro Substituent: The chlorine atom at the 2-position exerts a strong inductive (-I) electron-withdrawing effect. This significantly depletes electron density from the carboxylate system, resulting in a highly acidic predicted pKa of 2.42 ± 0.25 1[1]. This high acidity ensures the carboxylate is an excellent leaving group/anion during activation, while the steric bulk of the chlorine atom shields the carbonyl carbon, controlling the trajectory of incoming nucleophiles.

  • The meta-Diethylsulfamoyl Group: The N,N-diethylsulfamoyl moiety introduces significant lipophilicity to the scaffold. In drug development, this hydrophobic bulk is specifically designed to anchor into the hydrophobic binding pockets of target enzymes (such as PDE4), while the sulfonyl oxygens act as potent hydrogen bond acceptors.

Mechanistic Role in Drug Development: PDE4 Inhibition

2-Chloro-5-diethylsulfamoyl-benzoic acid is a primary starting material for synthesizing benzothiazole-derived PDE4 inhibitors 2[2]. PDE4 is a critical enzyme responsible for the hydrolysis of cyclic AMP (cAMP). By coupling this benzoic acid derivative with an aminobenzothiazole, the resulting amide effectively blocks the PDE4 active site.

PDE4_Pathway ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP Adenylyl Cyclase AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflam Anti-inflammatory Response PKA->Inflam Gene Regulation PDE4 PDE4 Enzyme PDE4->cAMP Targets Inhibitor Synthesized Inhibitor Inhibitor->PDE4 Inhibits

Figure 2: Mechanism of PDE4 inhibition preventing cAMP hydrolysis to maintain signaling.

Synthetic Methodologies: Self-Validating Amidation Protocol

To integrate this compound into a bioactive molecule, the carboxylic acid must be converted into an amide. The standard approach utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) [[2]](2].

Synthesis A 2-Chloro-5-diethylsulfamoyl- benzoic acid B EDC Activation (O-Acylisourea) A->B EDC.HCl C DMAP Catalysis (Acylpyridinium) B->C DMAP E Amide Target Compound (PDE4 Inhibitor) C->E Coupling D Amine Nucleophile (e.g., Aminobenzothiazole) D->E Addition

Figure 1: EDC/DMAP-mediated amidation workflow of 2-Chloro-5-diethylsulfamoyl-benzoic acid.

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to confirm reaction trajectory.

Reagents Required:

  • 2-Chloro-5-diethylsulfamoyl-benzoic acid (0.46 mmol, 135 mg)

  • Target Amine (e.g., tert-butyl (6-aminobenzothiazol-2-yl) carbamate) (0.46 mmol, 120 mg)

  • EDC·HCl (0.55 mmol, 106 mg)

  • DMAP (0.55 mmol, 68 mg)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Procedure & Causality:

  • Substrate Dissolution: Dissolve 135 mg of the benzoic acid derivative in 30 mL of anhydrous THF under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. The presence of water will competitively hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid, destroying the yield.

  • Carboxylic Acid Activation: Add 106 mg of EDC·HCl and 68 mg of DMAP to the solution. Stir for 30 minutes at room temperature.

    • Causality: EDC activates the acid to form O-acylisourea. However, O-acylisourea is prone to an irreversible structural rearrangement into an unreactive N-acylurea dead-end. DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly reactive, yet stable, acylpyridinium intermediate, completely bypassing the N-acylurea trap.

    • Self-Validating Check: A slight color change or the formation of a fine suspension (urea byproduct) indicates successful activation.

  • Nucleophilic Addition: Introduce 120 mg of the target amine and 3.0 mmol of DIPEA to the reaction mixture.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt from the EDC·HCl and ensures the incoming amine remains in its unprotonated, fully nucleophilic state without competing for the acylpyridinium intermediate itself.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours.

    • Self-Validating Check: Monitor via TLC (UV 254 nm). The starting benzoic acid is highly UV-active and polar. The successful formation of the amide will manifest as a distinct, less polar spot (higher Rf value). The complete disappearance of the baseline acid spot validates 100% conversion.

  • Quenching and Purification: Concentrate the THF in vacuo, redissolve the residue in ethyl acetate, and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via silica gel column chromatography.

References

  • ChemicalBook - 62310-17-2 | CAS DataBase - Chemical Properties URL
  • Huskie Commons (Northern Illinois University)

Sources

Exploratory

Structural Elucidation and Synthetic Validation of 2-Chloro-5-diethylsulfamoylbenzoic Acid: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 2-Chloro-5-diethylsulfamoylbenzoic Acid (CAS: 62310-17-2)[1] Executive Summary & Chemical Identity As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 2-Chloro-5-diethylsulfamoylbenzoic Acid (CAS: 62310-17-2)[1]

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach structural elucidation not as a mere checklist of spectral peaks, but as a cohesive, self-validating system of chemical logic. 2-Chloro-5-diethylsulfamoylbenzoic acid (Molecular Formula: C₁₁H₁₄ClNO₄S, MW: 291.75 g/mol ) is a highly specific trisubstituted aryl building block frequently utilized in the synthesis of advanced sulfonamide-based therapeutics[2].

The integrity of any downstream pharmaceutical application relies entirely on the absolute regiochemical and structural purity of this intermediate. This whitepaper details the causal logic behind its synthesis, the step-by-step methodologies required to produce it, and the orthogonal analytical techniques (NMR, FT-IR, LC-MS) used to unequivocally validate its structure.

Retrosynthetic Logic & Reaction Causality

The synthesis of 2-chloro-5-diethylsulfamoylbenzoic acid relies on the synergistic directing effects of the substituents on the starting material, 2-chlorobenzoic acid.

The Causality of Regioselectivity: During the electrophilic aromatic substitution (chlorosulfonation), the regiochemistry is strictly governed by electronic effects. The carboxyl group (-COOH) acts as a meta-directing deactivator, while the chlorine atom (-Cl) acts as an ortho/para-directing deactivator[3]. Position 5 on the benzene ring is uniquely activated (or least deactivated) because it is simultaneously meta to the carboxyl moiety and para to the chlorine atom. This dual-directing effect ensures high regiochemical fidelity, exclusively yielding the 5-chlorosulfonyl intermediate before subsequent amination with diethylamine.

SynthesisWorkflow A 2-Chlorobenzoic Acid (Starting Material) C 2-Chloro-5-chlorosulfonylbenzoic acid (Intermediate) A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H, 90°C) B->C E 2-Chloro-5-diethylsulfamoylbenzoic acid (Target Compound) C->E Nucleophilic Acyl Substitution D Diethylamine (Et2NH, 0°C to RT) D->E

Fig 1: Synthesis workflow of 2-Chloro-5-diethylsulfamoylbenzoic acid via chlorosulfonation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, every protocol must include built-in validation checks.

Protocol A: Step-by-Step Synthesis
  • Chlorosulfonation: Charge a dry, 250 mL round-bottom flask with 2-chlorobenzoic acid (10.0 g). Cool to 0°C. Dropwise, add chlorosulfonic acid (5 equivalents). Caution: Highly exothermic and evolves HCl gas.

  • Heating: Attach a reflux condenser and heat the mixture to 90°C for 3 hours.

  • Quenching: Carefully pour the cooled mixture over crushed ice to precipitate 2-chloro-5-chlorosulfonylbenzoic acid. Filter, wash with cold water, and dry under vacuum.

  • Amination: Dissolve the intermediate in anhydrous dichloromethane (DCM, 100 mL). Cool to 0°C. Add diethylamine (2.5 equivalents) dropwise to act as both the nucleophile and the acid scavenger.

  • Isolation: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl (to remove unreacted diethylamine) and brine. Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water.

Protocol B: LC-MS Acquisition (ESI-)
  • Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol:Water (50:50).

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Detect using an Electrospray Ionization (ESI) source in negative ion mode, scanning m/z 100 to 500. Self-Validation Check: The presence of the ³⁵Cl and ³⁷Cl isotopes in a strict 3:1 ratio serves as an internal control for halogen integrity. Absence of this pattern flags deshalogenation.

Protocol C: High-Resolution ¹H-NMR Acquisition
  • Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS.

  • Acquire ¹H-NMR at 400 MHz (or higher) with a minimum of 16 scans and a relaxation delay (D1) of 1.5s to ensure accurate integration of the diethyl protons. Self-Validation Check: The total integration of the aromatic region (3H) versus the aliphatic region (10H) must strictly equal 13H. Any deviation indicates incomplete amination.

Multi-Modal Structural Elucidation Logic

Structural elucidation requires orthogonal validation. No single instrument provides the complete picture; instead, we synthesize data from MS, IR, and NMR to build an undeniable proof of structure.

ElucidationLogic Target Purified Target Compound (CAS: 62310-17-2) MS LC-MS (ESI-) Exact Mass: 290.0 [M-H]- Target->MS Isotopic Signature (35Cl/37Cl) IR FT-IR Spectroscopy Functional Groups: -COOH, -SO2- Target->IR Vibrational Frequencies NMR1H 1H-NMR (DMSO-d6) Regiochemistry & Diethyl Protons Target->NMR1H Spin-Spin Coupling (J-values) NMR13C 13C-NMR (DMSO-d6) Carbon Framework Validation Target->NMR13C Chemical Shifts Valid Confirmed Structure: 2-Chloro-5-diethylsulfamoylbenzoic acid MS->Valid IR->Valid NMR1H->Valid NMR13C->Valid

Fig 2: Multi-modal analytical logic for definitive structural elucidation.

Causality in Spectral Interpretation
  • Mass Spectrometry (LC-MS): ESI is selected for its soft ionization capabilities, preventing the fragmentation of the relatively labile sulfonamide bond. In negative ion mode (ESI-), the carboxylic acid readily deprotonates to yield a robust[M-H]⁻ signal at m/z 290.0.

  • FT-IR Spectroscopy: IR is employed for functional group verification. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide moiety appear sharply at ~1340 cm⁻¹ and ~1160 cm⁻¹, respectively[4].

  • ¹H-NMR Spin-Spin Coupling: The ¹H-NMR spectrum of a 1,2,5-trisubstituted benzene ring is highly characteristic. The C-6 proton, situated between the electron-withdrawing carboxyl group and the sulfonyl group, is significantly deshielded and lacks an ortho-neighbor, resulting in a fine doublet (J ≈ 2.5 Hz)[3]. The C-3 proton, ortho to the chlorine atom, appears as a doublet with a larger ortho-coupling constant (J ≈ 8.5 Hz). The C-4 proton, coupling to both H-3 and H-6, manifests as a doublet of doublets. The diethyl moiety is confirmed by a distinct quartet (~3.25 ppm) and triplet (~1.08 ppm), differentiating it from dimethylsulfamoyl analogs[5].

Quantitative Data Presentation

Table 1: ¹H-NMR Spectral Data (DMSO-d₆, 400 MHz)

Position Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Integration Assignment
-COOH 13.50 Broad Singlet - 1H Carboxylic acid proton
H-6 8.15 Doublet 2.5 1H Aromatic proton (ortho to COOH, meta to Cl)
H-4 7.92 Doublet of doublets 8.5, 2.5 1H Aromatic proton (para to COOH)
H-3 7.78 Doublet 8.5 1H Aromatic proton (ortho to Cl)
N-CH₂ 3.25 Quartet 7.1 4H Diethyl methylene protons

| N-CH₃ | 1.08 | Triplet | 7.1 | 6H | Diethyl methyl protons |

Table 2: FT-IR Key Vibrational Frequencies

Wavenumber (cm⁻¹) Peak Shape/Intensity Structural Assignment
3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid)
1695 Sharp, Strong C=O stretch (Carboxylic acid)
1340 Sharp, Strong S=O asymmetric stretch (Sulfonamide)
1160 Sharp, Strong S=O symmetric stretch (Sulfonamide)

| 755 | Sharp, Strong | C-Cl stretch (Aryl chloride) |

Table 3: LC-MS (ESI-) Isotopic Data

Ion m/z Value Relative Abundance Assignment
[M-H]⁻ (³⁵Cl) 290.0 100% Base peak, monoisotopic mass

| [M-H]⁻ (³⁷Cl) | 292.0 | ~33% | Chlorine-37 isotope peak (Validates Halogen) |

Sources

Foundational

2-Chloro-5-diethylsulfamoyl-benzoic acid CAS number

An In-Depth Technical Guide to 2-Chloro-5-(dimethylsulfamoyl)benzoic Acid A Note on the Subject Compound: Initial inquiries for "2-Chloro-5-diethylsulfamoyl-benzoic acid" did not yield a specific CAS number or sufficient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-(dimethylsulfamoyl)benzoic Acid

A Note on the Subject Compound: Initial inquiries for "2-Chloro-5-diethylsulfamoyl-benzoic acid" did not yield a specific CAS number or sufficient public data for a comprehensive technical guide. This guide will therefore focus on the closely related and well-documented analog, 2-Chloro-5-(dimethylsulfamoyl)benzoic acid (CAS No. 37088-27-0) . This compound shares a core structure with the requested molecule and has a significant body of available technical information, making it a valuable subject for researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-(dimethylsulfamoyl)benzoic acid is a halogenated aromatic carboxylic acid containing a sulfamoyl group. This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in medicinal chemistry and other areas of organic synthesis. Its structural features allow for a variety of chemical transformations, rendering it a versatile intermediate in the development of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and applications, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-(dimethylsulfamoyl)benzoic acid is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
CAS Number 37088-27-0[1]
Molecular Formula C₉H₁₀ClNO₄S[1]
Molecular Weight 263.7 g/mol
Appearance White to off-white powder[1]
Melting Point 181-182 °C[1]
Synonyms 2-chloro-5-[(dimethylamino)sulfonyl]benzoic acid[1]
InChI Key GHZFXVLKFOAKRO-UHFFFAOYSA-N[1]

Synthesis and Mechanism

The synthesis of 2-Chloro-5-(dimethylsulfamoyl)benzoic acid and related sulfamoylbenzoic acids can be achieved through several established synthetic routes. A common approach involves the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid, followed by a Sandmeyer-type reaction.

A plausible synthetic pathway is outlined below:

Synthesis_of_2_Chloro_5_dimethylsulfamoyl_benzoic_acid cluster_0 Synthetic Pathway start 2-Amino-5-(dimethylsulfamoyl)benzoic acid diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl 0-5 °C product 2-Chloro-5-(dimethylsulfamoyl)benzoic acid diazonium->product CuCl, HCl Heat

Caption: A representative synthetic scheme for the preparation of 2-Chloro-5-(dimethylsulfamoyl)benzoic acid via diazotization of the corresponding aniline precursor.

Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol is a generalized procedure based on established methods for the synthesis of chloro-sulfamoylbenzoic acids[2].

Materials:

  • 2-Amino-5-(dimethylsulfamoyl)benzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: a. Suspend 2-Amino-5-(dimethylsulfamoyl)benzoic acid in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. d. Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl. b. Slowly add the cold diazonium salt solution to the CuCl solution with continuous stirring. Nitrogen gas evolution should be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-80 °C) until the evolution of nitrogen ceases.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the product into a suitable organic solvent. c. Wash the organic layer with water and brine. d. Dry the organic layer over an anhydrous drying agent. e. Remove the solvent under reduced pressure. f. Purify the crude product by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents. The presence of the chloro and dimethylsulfamoyl moieties in 2-Chloro-5-(dimethylsulfamoyl)benzoic acid provides specific steric and electronic properties that can be exploited in drug design.

While specific drugs derived directly from this compound are not prominent in the public literature, its structural motifs are found in molecules with various biological activities. For instance, related sulfamoylbenzoic acid derivatives have been investigated for their potential as:

  • Hypolipidemic agents: Certain 2-chloro-5-sulfamoylbenzoic acids have been explored for their ability to lower lipid levels[2].

  • Building blocks for other active pharmaceutical ingredients (APIs): This compound can serve as a key intermediate in multi-step syntheses of more complex molecules with desired pharmacological profiles[3].

The logical flow for utilizing this compound in a drug discovery workflow is depicted below:

Drug_Discovery_Workflow cluster_1 Drug Discovery and Development start 2-Chloro-5-(dimethylsulfamoyl)benzoic acid (Starting Material) synthesis Chemical Modification and Synthesis of Analogs start->synthesis screening Biological Screening (e.g., enzyme assays, cell-based assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead preclinical Preclinical Development hit_to_lead->preclinical

Caption: A simplified workflow illustrating the role of 2-Chloro-5-(dimethylsulfamoyl)benzoic acid as a starting material in a drug discovery pipeline.

Safety and Handling

Proper handling of 2-Chloro-5-(dimethylsulfamoyl)benzoic acid is essential to ensure laboratory safety. The following information is derived from available safety data.

Hazard Identification:

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Compatible chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated and ventilation is inadequate.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature[1].

Analytical Characterization

The identity and purity of 2-Chloro-5-(dimethylsulfamoyl)benzoic acid can be confirmed using a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of benzoic acid derivatives. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or TFA) and UV detection would be appropriate.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfamoyl group (S=O stretches).

Conclusion

2-Chloro-5-(dimethylsulfamoyl)benzoic acid is a valuable and versatile chemical intermediate with established synthesis routes and well-characterized properties. Its utility as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, underscores its importance for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and handling requirements is crucial for its safe and effective application in the laboratory.

References

  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

Sources

Exploratory

2-Chloro-5-diethylsulfamoyl-benzoic acid molecular weight

An In-depth Technical Guide to 2-Chloro-5-diethylsulfamoyl-benzoic Acid: Synthesis, Characterization, and Applications Introduction 2-Chloro-5-diethylsulfamoyl-benzoic acid is a substituted aromatic compound belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-5-diethylsulfamoyl-benzoic Acid: Synthesis, Characterization, and Applications

Introduction

2-Chloro-5-diethylsulfamoyl-benzoic acid is a substituted aromatic compound belonging to the family of sulfamoylbenzoic acids. Molecules within this class are recognized for their significant roles as intermediates and scaffolds in medicinal chemistry and drug development. The presence of a carboxylic acid, a chloro group, and a diethylsulfamoyl moiety on the benzoic acid backbone imparts a unique combination of reactivity and physicochemical properties. These features make it a valuable building block for creating more complex molecules with potential therapeutic activities. Derivatives of sulfamoylbenzoic acid have been investigated for a range of biological effects, including diuretic, antidiabetic, and anticancer activities.[1][2]

This technical guide provides a comprehensive overview of 2-Chloro-5-diethylsulfamoyl-benzoic acid for researchers, scientists, and drug development professionals. It details the compound's core physicochemical properties, outlines robust synthetic and purification protocols, describes methods for structural elucidation, and explores its potential applications in modern research. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their experimental design and execution.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in any research or development context. 2-Chloro-5-diethylsulfamoyl-benzoic acid is an achiral molecule with a calculated LogP suggesting moderate lipophilicity.[3] Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 291.75 g/mol [3]
Molecular Formula C₁₁H₁₄ClNO₄S[3]
Stereochemistry Achiral[3]
Hydrogen Bond Acceptors 8[3]
Hydrogen Bond Donors 1[3]
Polar Surface Area 59.743 Ų[3]
LogP (calculated) 2.429[3]

Below is a two-dimensional representation of the molecular structure, generated to clarify atomic connectivity and functional group orientation.

Caption: 2D structure of 2-Chloro-5-diethylsulfamoyl-benzoic acid.

Synthesis and Purification

The synthesis of 2-chloro-5-(diethylsulfamoyl)benzoic acid can be approached through several strategic pathways. A common and effective method involves a Sandmeyer-type reaction, starting from an appropriately substituted aniline precursor. This approach offers high regioselectivity and is a well-documented transformation in organic chemistry.[4][5]

Synthetic Pathway: Diazotization-Chlorination

This process begins with 2-amino-5-(diethylsulfamoyl)benzoic acid. The primary amine is converted into a diazonium salt, which is a versatile intermediate. Subsequent treatment with a copper(I) chloride catalyst replaces the diazonium group with a chlorine atom.

G start Start: 2-Amino-5-(diethylsulfamoyl)benzoic Acid diazotization Diazotization Reagents: NaNO₂, aq. HCl Conditions: 0-5 °C start->diazotization diazonium Intermediate: Diazonium Salt (Highly reactive, not isolated) diazotization->diazonium sandmeyer Sandmeyer Reaction Reagents: CuCl, aq. HCl Conditions: 60-100 °C diazonium->sandmeyer product Product: 2-Chloro-5-(diethylsulfamoyl)benzoic Acid sandmeyer->product workup Aqueous Workup & Extraction product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Final Pure Product purification->final_product

Caption: Workflow for the synthesis of the target compound via Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis
  • Step 1: Diazotization.

    • Suspend one equivalent of 2-amino-5-(diethylsulfamoyl)benzoic acid in an excess of aqueous hydrochloric acid (e.g., 6M HCl).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[5]

    • Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold suspension. The rate of addition should be controlled to keep the internal temperature below 5 °C.

    • Continue stirring the reaction mixture at 0-5 °C for an additional 20-30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Step 2: Sandmeyer Reaction.

    • In a separate flask, dissolve 1.2 equivalents of copper(I) chloride (CuCl) in aqueous hydrochloric acid.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

    • Once the addition is complete, gradually heat the reaction mixture to 60-80 °C and maintain for 15-30 minutes, or until the gas evolution ceases, indicating the reaction is complete.[4]

  • Step 3: Workup and Isolation.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product often contains unreacted starting materials or side-products. Recrystallization is the preferred method for purification to obtain a high-purity solid.

  • Select an appropriate solvent system (e.g., ethanol/water, acetic acid/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude solid in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules in solution.[6] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected signals include:

    • Aromatic Protons: Three distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the substituted benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

    • Diethyl Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically 1.0-3.5 ppm), characteristic of an ethyl group. The integration of these signals will correspond to the number of protons.

G Conceptual ¹H NMR Signals cluster_aromatic Aromatic Region (7-9 ppm) cluster_aliphatic Aliphatic Region (1-4 ppm) cluster_acid Acidic Region (>10 ppm) H_aromatic1 Hₐ (doublet) H_aromatic2 Hₑ (doublet of doublets) H_aromatic3 Hₓ (doublet) CH2 -CH₂- (quartet) CH3 -CH₃ (triplet) COOH -COOH (broad singlet)

Caption: Expected regions and multiplicities for ¹H NMR signals.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[7] For this molecule, 11 distinct signals are expected:

    • Carboxyl Carbon: One signal around 165-175 ppm.

    • Aromatic Carbons: Six signals in the 120-150 ppm range. The carbons attached to the electronegative chloro and sulfamoyl groups will be shifted accordingly.

    • Aliphatic Carbons: Two signals for the ethyl groups (one -CH₂- and one -CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the molecular formula C₁₁H₁₄ClNO₄S. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include:

  • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • S=O stretch (Sulfonamide): Two strong absorptions, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

  • C-Cl stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Applications in Research and Drug Development

The structural motifs within 2-Chloro-5-diethylsulfamoyl-benzoic acid make it a compound of interest for drug discovery. Benzoic acid derivatives are a well-established class of scaffolds in medicinal chemistry.[8] The sulfamoyl group, in particular, is a key pharmacophore in several classes of drugs.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is the classic zinc-binding group found in most carbonic anhydrase inhibitors. Related sulfamoylbenzoic acid derivatives have been synthesized and tested as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are associated with cancer.[1] This makes the title compound a potential starting point for developing selective inhibitors targeting tumor-associated hCAs like IX and XII.

  • Antidiabetic Agents: Research has shown that other derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid possess inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[2] Inhibition of these enzymes can help manage postprandial hyperglycemia, suggesting a potential avenue for developing new antidiabetic drugs from this scaffold.

  • Hypolipidemic Agents: The initial patent describing the synthesis of related 2-chloro-5-sulfamoylbenzoic acids noted their utility as hypolipidemic agents, which are used to lower lipid levels in the blood.[4]

Conclusion

2-Chloro-5-diethylsulfamoyl-benzoic acid is a synthetically accessible and versatile chemical entity with significant potential as a building block in pharmaceutical research. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization, emphasizing the rationale behind each step. The established protocols for structural elucidation provide a robust system for quality control. The known biological activities of structurally related compounds highlight promising avenues for its application in the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases.

References

  • ChemDiv. (n.d.). Compound 2-chloro-5-(diethylsulfamoyl)benzoic acid.
  • Cragoe, E. J., Jr., & Schultz, E. M. (1975). U.S. Patent No. 3,879,402. Washington, DC: U.S.
  • PubChemLite. (n.d.). 2-chloro-5-(dimethylsulfamoyl)benzoic acid (C9H10ClNO4S).
  • U.S. Environmental Protection Agency. (2023). Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. Substance Details - SRS.
  • PrepChem. (n.d.). Synthesis of 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-(n-methylsulfamoyl)benzoic acid (C8H8ClNO4S).
  • Kilbile, J. T., Sapkal, S. B., Renzi, G., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). 1H and 13C NMR analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid reaction products.
  • ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Calibre Chemicals. (2025). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.
  • Siddiqui, N., et al. (2024).
  • Wiley. (n.d.). 2-Chloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide - Optional[13C NMR]. SpectraBase.
  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid.

Sources

Foundational

The Emerging Therapeutic Potential of 2-Chloro-5-sulfamoylbenzoic Acid Derivatives: A Mechanistic Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Versatile Scaffold of 2-Chloro-5-sulfamoylbenzoic Acid The 2-chloro-5-sulfamoylbenzoic acid backbone represents a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Chloro-5-sulfamoylbenzoic Acid

The 2-chloro-5-sulfamoylbenzoic acid backbone represents a privileged scaffold in medicinal chemistry, giving rise to a diverse class of compounds with a wide spectrum of biological activities.[1][2] The inherent physicochemical properties of this structure, characterized by a chlorinated benzoic acid moiety and a sulfonamide group, provide a unique framework for designing molecules that can interact with various biological targets. While the specific compound 2-Chloro-5-diethylsulfamoyl-benzoic acid is a member of this class, a comprehensive understanding of its mechanism of action is best achieved by examining the broader family of 2-chloro-5-sulfamoylbenzoic acid derivatives. This guide will synthesize the current knowledge on the mechanisms of action of these compounds, offering insights for researchers and professionals in drug discovery and development.

The core structure's versatility allows for a range of substitutions on the sulfamoyl nitrogen, leading to a library of derivatives with potentially distinct pharmacological profiles. These modifications significantly influence the molecule's steric and electronic properties, enabling a fine-tuning of its interaction with specific enzymes and receptors. The primary therapeutic areas where these derivatives have shown promise include metabolic disorders, inflammation, and cancer.[1][2][3]

Core Mechanisms of Action: A Focus on Enzyme Inhibition

Current research strongly indicates that the predominant mechanism of action for many 2-chloro-5-sulfamoylbenzoic acid derivatives is the inhibition of specific enzymes. This inhibitory activity is the foundation for their potential therapeutic applications.

Modulation of Carbohydrate-Hydrolyzing Enzymes: A Strategy for Antidiabetic Agents

A significant area of investigation for 2-chloro-5-sulfamoylbenzoic acid derivatives is their potential as antidiabetic agents through the inhibition of key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase.[4][5] These enzymes, located in the small intestine, are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.

  • α-Amylase: Initiates the digestion of starch into smaller oligosaccharides.

  • α-Glucosidase: Completes the digestive process by breaking down oligosaccharides into glucose.

By inhibiting these enzymes, 2-chloro-5-sulfamoylbenzoic acid derivatives can delay carbohydrate digestion and consequently reduce the rate of glucose absorption. This leads to a blunting of the postprandial glucose spike, a critical factor in the management of type 2 diabetes.[4] For instance, studies on various 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have demonstrated significant inhibitory potential against both α-amylase and α-glucosidase, with some compounds showing potency several times that of the standard drug, acarbose.[5]

The proposed mechanism of inhibition often involves the interaction of the sulfamoylbenzoic acid moiety with the active site of these enzymes, leading to either competitive or non-competitive inhibition. The specific nature and strength of this interaction are influenced by the substituents on the sulfamoyl nitrogen.

Illustrative Signaling Pathway: Inhibition of Carbohydrate Digestion

G Complex Carbohydrates Complex Carbohydrates α-Amylase α-Amylase Complex Carbohydrates->α-Amylase Digestion Oligosaccharides Oligosaccharides α-Amylase->Oligosaccharides α-Glucosidase α-Glucosidase Oligosaccharides->α-Glucosidase Digestion Glucose Glucose α-Glucosidase->Glucose Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Increased Blood Glucose Increased Blood Glucose Intestinal Absorption->Increased Blood Glucose 2-Chloro-5-sulfamoylbenzoic Acid Derivative 2-Chloro-5-sulfamoylbenzoic Acid Derivative 2-Chloro-5-sulfamoylbenzoic Acid Derivative->α-Amylase Inhibition 2-Chloro-5-sulfamoylbenzoic Acid Derivative->α-Glucosidase Inhibition

Caption: Inhibition of α-amylase and α-glucosidase by 2-chloro-5-sulfamoylbenzoic acid derivatives.

Targeting Ectonucleotidases: Implications for Inflammation and Thrombosis

Another promising avenue of research for this class of compounds is their ability to inhibit human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[6][7] These enzymes are located on the cell surface and are responsible for the hydrolysis of extracellular nucleotides like ATP and ADP. The regulation of purinergic signaling by h-NTPDases is crucial in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer.[3]

Different isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8) have distinct roles. Notably, a derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , has been identified as a potent and selective inhibitor of h-NTPDase8.[6][7] The selective inhibition of different h-NTPDase isoforms by various sulfamoylbenzamide derivatives underscores the potential for developing highly targeted therapies.[6][7] Molecular docking studies suggest that these inhibitors bind to the active site of the enzymes, with their potency and selectivity being dictated by the nature of the substituent on the sulfamoyl group.[6]

Inhibition of Carbonic Anhydrases: A Potential Anticancer Mechanism

Derivatives of the related 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as inhibitors of human carbonic anhydrases (hCAs).[8][9] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. By inhibiting these tumor-associated CAs, these compounds can disrupt the pH regulation of cancer cells, leading to an antiproliferative effect.[9] This line of inquiry suggests a potential application for these derivatives in oncology.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of sulfamoylbenzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for some derivatives against their respective target enzymes.

Compound/Derivative ClassTarget EnzymeIC50 Value (µM)Reference
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-AmylasePotent[5]
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-GlucosidasePotent[5]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07[6][7]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13[6][7]

Note: "Potent" indicates that the study reported high activity, in some cases exceeding that of the standard drug, but did not provide a specific IC50 value in the abstract.

Experimental Protocols: A Guide to Assessing Enzyme Inhibition

To evaluate the inhibitory potential of 2-chloro-5-sulfamoylbenzoic acid derivatives, standardized in vitro enzyme inhibition assays are employed. Below is a generalized protocol for assessing α-glucosidase inhibition.

Protocol: In Vitro α-Glucosidase Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., a 2-chloro-5-sulfamoylbenzoic acid derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.

    • Prepare a solution of sodium carbonate to stop the reaction.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the α-glucosidase solution to each well.

    • Add varying concentrations of the test compound to the wells. A control well should contain the solvent only.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate again at the same temperature for a defined time (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Experimental Workflow: α-Glucosidase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solution Test Compound Stock Plate Setup Add Enzyme & Test Compound to 96-well Plate Stock Solution->Plate Setup Enzyme Solution α-Glucosidase Solution Enzyme Solution->Plate Setup Substrate Solution pNPG Substrate Reaction Initiation Add pNPG Substrate Substrate Solution->Reaction Initiation Pre-incubation Incubate at 37°C Plate Setup->Pre-incubation Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Reaction Termination Add Na2CO3 Incubation->Reaction Termination Absorbance Reading Read Absorbance at 405 nm Reaction Termination->Absorbance Reading Inhibition Calculation Calculate % Inhibition Absorbance Reading->Inhibition Calculation IC50 Determination Determine IC50 Value Inhibition Calculation->IC50 Determination

Caption: A generalized workflow for determining the in vitro α-glucosidase inhibitory activity.

Conclusion and Future Directions

The 2-chloro-5-sulfamoylbenzoic acid scaffold is a fertile ground for the discovery of novel therapeutic agents. The primary mechanism of action for many of its derivatives is through the inhibition of key enzymes involved in various disease pathologies. The demonstrated activity against α-glucosidase, α-amylase, h-NTPDases, and carbonic anhydrases highlights the broad therapeutic potential of this class of compounds.

Future research should focus on elucidating the precise structure-activity relationships for each target enzyme to enable the rational design of more potent and selective inhibitors. Further investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. While the specific mechanism of action for 2-Chloro-5-diethylsulfamoyl-benzoic acid is not yet fully characterized in the public domain, the wealth of data on its structural analogs provides a strong foundation for future investigations and underscores the promise of this chemical class in addressing unmet medical needs.

References

  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. BenchChem.

  • Application Notes and Protocols: Methyl 2-Chloro-5-Sulfamoylbenzoate Derivatives as Potential Antidiabetic Agents. BenchChem.

  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem.

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate.

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar.

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PubMed.

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.

  • 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid: Carcinogenic Potency Database.

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.

  • Compound 2-chloro-5-(diethylsulfamoyl)benzoic acid. ChemDiv.

  • 2-chloro-5-(dimethylsulfamoyl)benzoic acid | 37088-27-0. Sigma-Aldrich.

  • 2-chloro-5-(dimethylsulfamoyl)benzoic acid (C9H10ClNO4S). PubChemLite.

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC.

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.

  • 327106-17-2|2-Chloro-5-(N-(3,4-dimethylphenyl)sulfamoyl)benzoic acid. BLDpharm.

Sources

Exploratory

Discovery and Development of 2-Chloro-5-diethylsulfamoyl-benzoic Acid: A Key Intermediate in Targeted Kinase Inhibitors

Executive Summary As modern drug discovery shifts toward highly selective targeted therapies, the architecture of active pharmaceutical ingredients (APIs) relies heavily on specialized, multifunctional building blocks. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery shifts toward highly selective targeted therapies, the architecture of active pharmaceutical ingredients (APIs) relies heavily on specialized, multifunctional building blocks. 2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS 62310-17-2)[1] is one such critical intermediate. Primarily utilized in the synthesis of quinazoline and quinazolinone-based kinase inhibitors, this compound provides a precise stereoelectronic scaffold for targeting the B-Raf/MEK/ERK signaling cascade[2][3].

This whitepaper provides an in-depth technical analysis of 2-chloro-5-diethylsulfamoyl-benzoic acid, detailing its structural rationale, self-validating synthetic protocols, and its pivotal role in the discovery of next-generation B-Raf inhibitors[4].

Chemical Profile & Structural Rationale

The utility of 2-chloro-5-diethylsulfamoyl-benzoic acid stems from its tri-functional nature, which allows for orthogonal reactivity during complex multi-step syntheses.

  • The Carboxylic Acid Moiety: Serves as the primary anchor for cyclization. In the synthesis of quinazolinones, the carboxylic acid is first converted to an amide or reacted directly with formamidine acetate to construct the pyrimidine-fused ring[2].

  • The Ortho-Chlorine Atom: Positioned orthogonally to the carboxylic acid, the chlorine atom acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Ullmann coupling). The electron-withdrawing nature of both the para-sulfamoyl and ortho-carboxylic acid groups highly activates this position[5].

  • The Diethylsulfamoyl Group: Unlike primary sulfonamides, the tertiary diethylsulfamoyl group lacks an acidic N-H proton. Causality: This prevents the sulfonamide from acting as a competing nucleophile or coordinating with metal catalysts during subsequent cross-coupling steps. In the final pharmacological target, this bulky, lipophilic group projects into the solvent-exposed region of the kinase hinge pocket, significantly enhancing cellular permeability and target residence time[3].

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties that make this intermediate highly favorable for drug development[1].

PropertyValueScientific Implication
CAS Number 62310-17-2Unique identifier for IP tracking and procurement.
Molecular Formula C11H14ClNO4SDefines the exact stoichiometric mass (291.75 g/mol ).
LogP (Estimated) ~2.8Optimal lipophilicity for passive membrane permeability in final APIs.
Hydrogen Bond Donors 1Restricted to the COOH; prevents off-target kinase promiscuity.
Hydrogen Bond Acceptors 4Provides multiple vectors for target hinge-region interactions.

Application in Drug Discovery: B-Raf Kinase Inhibitors

Mutations in the B-Raf kinase (most notably the V600E mutation) decouple the Raf/MEK/ERK signaling pathway from upstream regulation, leading to constitutive activation and uncontrolled cellular proliferation in melanomas and colorectal cancers[4].

Pharmaceutical campaigns, notably those by AstraZeneca, have heavily patented quinazoline and quinazolinone derivatives as potent B-Raf inhibitors[2][6]. 2-Chloro-5-diethylsulfamoyl-benzoic acid is the foundational building block for these scaffolds, allowing for the modular assembly of the kinase-binding core.

BRafPathway A Receptor Tyrosine Kinase (RTK) (Activation by Growth Factors) B RAS (GTP-bound) (Membrane Recruitment) A->B Activates C B-Raf Kinase (Target of Quinazoline Inhibitors) B->C Recruits & Activates D MEK1 / MEK2 (Phosphorylation) C->D Phosphorylates E ERK1 / ERK2 (Activation & Nuclear Translocation) D->E Phosphorylates F Transcription Factors (Cell Proliferation & Survival) E->F Regulates I Quinazoline/Quinazolinone API (Derived from CAS 62310-17-2) I->C Inhibits (Competitive Binding)

B-Raf/MEK/ERK signaling cascade and targeted inhibition by quinazoline derivatives.

Synthetic Workflow & Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of 2-chloro-5-diethylsulfamoyl-benzoic acid and its subsequent conversion into a quinazolinone core must be executed with strict mechanistic oversight.

SynthesisWorkflow A 2-Chlorobenzoic Acid (Starting Material) B Chlorosulfonic Acid (Electrophilic Aromatic Substitution) A->B C 2-Chloro-5-chlorosulfonylbenzoic acid (Intermediate 1) B->C D Diethylamine (Nucleophilic Substitution) C->D E 2-Chloro-5-diethylsulfamoylbenzoic acid (CAS 62310-17-2) D->E F Primary Amine (e.g., Aniline) + Cu Catalyst (Ullmann Coupling) E->F G 2-Amino-5-diethylsulfamoylbenzoic acid (Anthranilic Acid Derivative) F->G H Formamidine Acetate / Heat (Cyclization) G->H I 6-Diethylsulfamoyl-quinazolin-4-one (B-Raf Inhibitor Core) H->I J POCl3, then Amine (Chlorination & Substitution) I->J K 4-Amino-6-diethylsulfamoyl-quinazoline (Advanced B-Raf Inhibitor) J->K

Chemical synthesis workflow from 2-chlorobenzoic acid to B-Raf inhibitor quinazoline core.

Protocol 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic acid
  • Procedure: 2-Chlorobenzoic acid (1.0 eq) is added portion-wise to a 5-fold molar excess of neat chlorosulfonic acid at 0 °C. The mixture is gradually heated to 110 °C and stirred for 12 hours[5].

  • Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The regioselectivity is strictly governed by the meta-directing carboxylic acid and the ortho/para-directing chlorine atom, funneling the electrophilic attack exclusively to the sterically accessible 5-position[5].

  • Self-Validation & Workup: The reaction is cooled and poured dropwise over crushed ice. The extreme hydrophobicity of the resulting sulfonyl chloride forces it to precipitate as a white solid, while the excess chlorosulfonic acid hydrolyzes and dissolves. Rapid vacuum filtration is critical here to prevent the product from hydrolyzing back into a sulfonic acid.

Protocol 2: Amidation to 2-Chloro-5-diethylsulfamoyl-benzoic acid
  • Procedure: The crude sulfonyl chloride is dissolved in anhydrous dichloromethane (DCM). A solution of diethylamine (3.0 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours.

  • Causality: One equivalent of diethylamine acts as the nucleophile, while the remaining two equivalents act as an acid scavenger for the generated HCl. This prevents the formation of diethylamine hydrochloride from stalling the reaction kinetics.

  • Self-Validation & Workup: The organic layer is washed with 1N HCl to remove excess amine, followed by brine, and then concentrated. TLC (Hexane/EtOAc 1:1) will validate completion by showing the disappearance of the highly mobile sulfonyl chloride and the appearance of the highly UV-active sulfonamide product.

Protocol 3: Cu-Catalyzed Ullmann Coupling (Anthranilic Acid Formation)

To convert the intermediate into a quinazolinone precursor, the ortho-chlorine must be displaced by an aniline derivative[2].

Catalyst SystemSolventTemp (°C)Yield (%)Causality / Observation
NoneDMF120<10%Uncatalyzed SNAr is too slow due to the poor nucleophilicity of anilines.
Cu PowderDMF13045%Heterogeneous reaction; prone to oxidation and inconsistent yields.
CuI / L-Proline DMSO 90 88% Ligand-accelerated coupling; L-Proline stabilizes the Cu(I) species, preventing disproportionation and allowing lower temperatures which prevent decarboxylation.
Pd2(dba)3 / XantphosToluene10092%Buchwald-Hartwig amination provides excellent yields but incurs significantly higher catalyst costs.
  • Procedure: 2-Chloro-5-diethylsulfamoyl-benzoic acid (1.0 eq), the target aniline (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K2CO3 (2.0 eq) are suspended in degassed DMSO and heated to 90 °C for 18 hours.

  • Self-Validation & Workup: The mixture is diluted with water and acidified to pH 2. Causality: Acidification protonates the carboxylic acid, rendering the anthranilic acid product neutral and highly insoluble in water, triggering its precipitation for easy recovery via filtration.

Conclusion

The strategic utilization of 2-chloro-5-diethylsulfamoyl-benzoic acid highlights the elegance of modern synthetic design. By combining a regioselective leaving group, a cyclization anchor, and a pharmacokinetically favorable tertiary sulfonamide into a single, stable intermediate, researchers can rapidly generate diverse libraries of quinazoline and quinazolinone-based B-Raf inhibitors. Mastering the handling and coupling of this compound is an essential competency for any drug discovery team targeting the MAPK pathway.

References

  • Source: chemicalbook.
  • Source: wipo.
  • Source: wipo.
  • Quinazoline derivatives as potential anticancer agents: A patent review (2007 - 2010)
  • Source: google.
  • Source: google.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Chloro-5-diethylsulfamoyl-benzoic acid

Introduction 2-Chloro-5-diethylsulfamoyl-benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the qua...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-5-diethylsulfamoyl-benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential for quality control in drug development and manufacturing.

This application note presents a robust and accurate High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of 2-Chloro-5-diethylsulfamoyl-benzoic acid. The method is designed to be specific, linear, accurate, and precise, adhering to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH)[1][2][3].

The molecule possesses both a carboxylic acid and a sulfonamide group, which dictates its chromatographic behavior. The developed reversed-phase HPLC method utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid moiety, thereby enhancing its retention on a nonpolar stationary phase and ensuring a sharp, symmetrical peak shape[4][5].

Physicochemical Properties of the Analyte

  • Compound Name: 2-Chloro-5-diethylsulfamoyl-benzoic acid

  • Molecular Formula: C₁₁H₁₄ClNO₄S[6]

  • Molecular Weight: 291.75 g/mol [6]

  • Chemical Structure:

  • Predicted logP: 2.429[6]

The presence of the aromatic ring and the sulfonamide group suggests strong UV absorbance, making UV detection a suitable choice for this analysis.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filters: 0.45 µm syringe filters (Nylon or PTFE).

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q®).

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

  • 2-Chloro-5-diethylsulfamoyl-benzoic acid Reference Standard: Of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water and mix well. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 2-Chloro-5-diethylsulfamoyl-benzoic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration. A typical range would be 1-100 µg/mL.

HPLC Method Protocol

The following table summarizes the optimized chromatographic conditions for the analysis of 2-Chloro-5-diethylsulfamoyl-benzoic acid.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 240 nm
Run Time 10 minutes

Rationale for Method Parameters:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the target analyte.

  • Mobile Phase: The use of an acidic mobile phase (0.1% phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the reversed-phase column[4][5]. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a good balance between analysis time, separation efficiency, and backpressure.

  • UV Detection Wavelength: The selection of 240 nm is based on the UV absorbance spectrum of aromatic compounds containing sulfonamide and carboxylic acid groups, which typically exhibit strong absorbance in this region[7][8]. A diode array detector can be used to determine the optimal wavelength by examining the UV spectrum of the analyte.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis.

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. This is achieved by injecting five replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose[1][2][3]. The key validation parameters are:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The peak for 2-Chloro-5-diethylsulfamoyl-benzoic acid should be well-resolved from any other peaks.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the desired range (e.g., 1-100 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on different days, by different analysts, or on different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Data Analysis and Reporting

The concentration of 2-Chloro-5-diethylsulfamoyl-benzoic acid in a sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept of the calibration curve

The final concentration should be reported with appropriate units (e.g., µg/mL or mg/mL) and should account for any dilutions made during sample preparation.

Conclusion

This application note provides a detailed protocol for the HPLC-UV analysis of 2-Chloro-5-diethylsulfamoyl-benzoic acid. The method is simple, robust, and suitable for the routine quality control of this important pharmaceutical intermediate. The provided validation parameters serve as a guide for ensuring the method's performance and compliance with regulatory expectations.

References

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Retrieved from [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Retrieved from [Link]

  • Galan, F. S., de la Rosa, D. L. C., & Guiraum, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry, 67(10), 1599-1603. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Paciorkowska, A. (2003). Chromatographic separations of aromatic carboxylic acids. Journal of Planar Chromatography--Modern TLC, 16(4), 256-264. Retrieved from [Link]

  • Mohammed, S. A., & Zebary, H. Y. S. (2013). Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations. Journal of Kirkuk University - Scientific Studies, 8(1), 59-71. Retrieved from [Link]

  • Patel, K., Patel, J., & Patel, M. (2021). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. International Journal of Pharmaceutical Sciences and Research, 12(5), 2445-2454. Retrieved from [Link]

  • SlideShare. (2014). Analysis of sulfonamides. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. Retrieved from [Link]

  • SlideShare. (2015). Ich guidelines for validation final. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-(dimethylsulfamoyl)benzoic acid (C9H10ClNO4S). Retrieved from [Link]

Sources

Application

GC-MS Analysis of 2-Chloro-5-diethylsulfamoyl-benzoic Acid Derivatives: A Comprehensive Protocol for Derivatization and Quantification

Application Note: AN-2026-03 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE) and Silylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-03 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE) and Silylation

Executive Summary & Mechanistic Rationale

2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS: 62310-17-2) is a critical intermediate and degradation product associated with the synthesis of sulfonamide-based loop diuretics and uricosuric agents. Accurate quantification of this compound in biological matrices or pharmaceutical formulations is essential for pharmacokinetic profiling and quality control.

However, direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed. The highly polar carboxylic acid (-COOH) moiety forms strong intermolecular hydrogen bonds, leading to poor volatility, severe peak tailing, and thermal degradation within the GC inlet. To overcome this, chemical derivatization is strictly required .

The Causality of the Chemical Strategy: Unlike primary sulfonamides (e.g., furosemide or acetazolamide) which possess exchangeable protons and can form unpredictable multiple derivatives , the N,N-diethylsulfamoyl group in our target analyte is fully substituted. Therefore, the derivatization strategy must exclusively target the carboxylic acid. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS) . This reagent selectively replaces the acidic proton with a trimethylsilyl (TMS) group, yielding a mono-TMS ester that exhibits excellent thermal stability and a drastically lowered boiling point, ensuring pristine chromatographic resolution .

Derivatization_Logic Analyte 2-Chloro-5-diethylsulfamoyl -benzoic acid (Active -COOH) Reaction Nucleophilic Attack (Pyridine, 60°C, 30 min) Analyte->Reaction Reagent BSTFA + 1% TMCS (TMS Donor + Catalyst) Reagent->Reaction Product Mono-TMS Ester Derivative (Volatile, Thermally Stable) Reaction->Product

Fig 1. Silylation mechanism targeting the carboxylic acid moiety to ensure GC-MS compatibility.

A Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) added prior to extraction to correct for matrix effects and derivatization efficiency, alongside procedural blanks to monitor for siloxane reagent bleed.

Reagents and Materials
  • Target Analyte: 2-Chloro-5-diethylsulfamoyl-benzoic acid standard (>99% purity).

  • Internal Standard (IS): Ketoprofen (or a stable isotope-labeled deuterated analog if available).

  • Derivatization Reagents: BSTFA + 1% TMCS (Ampouled to prevent moisture ingress), Anhydrous Pyridine.

  • Extraction: Oasis HLB Solid-Phase Extraction (SPE) cartridges (30 mg/1 mL) or equivalent .

Step-by-Step Methodology

Step 1: Sample Preparation & SPE Extraction

  • Spiking: Aliquot 1.0 mL of the sample (plasma, urine, or aqueous matrix) into a clean glass tube. Immediately spike with 10 µL of the Internal Standard solution (100 µg/mL). Causality: Adding the IS before any manipulation ensures that subsequent extraction losses or reaction variations are mathematically normalized.

  • Acidification: Adjust the sample to pH 3.0 using 0.1 M HCl. Causality: This suppresses the ionization of the carboxylic acid, forcing the molecule into its neutral state to maximize hydrophobic retention on the SPE sorbent.

  • SPE Loading & Elution:

    • Condition the HLB cartridge with 2 mL methanol, followed by 2 mL HPLC-grade water.

    • Load the acidified sample at a flow rate of 1 mL/min.

    • Wash interferences with 2 mL of 5% methanol in water.

    • Elute the target analyte and IS with 2 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Causality: Even trace amounts of residual water will aggressively quench the BSTFA reagent, leading to derivative hydrolysis and false negatives.

Step 2: Silylation Derivatization

  • Reconstitution: Dissolve the dried residue in 50 µL of anhydrous Pyridine. Causality: Pyridine acts as both an acid scavenger and a basic catalyst, deprotonating the carboxylic acid to increase the nucleophilicity of the carboxylate oxygen.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. Causality: TMCS acts as a powerful catalyst to drive the silylation of sterically hindered sites, ensuring 100% conversion yield.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for exactly 30 minutes.

  • Cooling: Allow the reaction to cool to room temperature before transferring to a GC autosampler vial with a low-volume glass insert.

GCMS_Workflow Start Sample Collection & Spiking (Add Internal Standard) Extract Solid-Phase Extraction (SPE) (Oasis HLB, pH 3.0) Start->Extract Dry Solvent Evaporation (Gentle N2 Stream, 40°C) Extract->Dry Deriv Silylation Derivatization (BSTFA + 1% TMCS, Pyridine) Dry->Deriv Analyze GC-MS Analysis (EI Mode, SIM Acquisition) Deriv->Analyze Validate Data Processing & QC (Self-Validating System) Analyze->Validate

Fig 2. Self-validating GC-MS workflow for 2-Chloro-5-diethylsulfamoyl-benzoic acid derivatives.

Data Presentation & Quantitative Analysis

To prevent on-column degradation and ensure rapid throughput, a fast-GC approach utilizing a 5% phenyl-methylpolysiloxane stationary phase is highly recommended . The quantitative data and instrumental parameters are summarized in the structured tables below.

Table 1: GC-MS Instrument Parameters
ParameterSpecification / Condition
GC Column HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Ultra-high purity Helium, constant flow at 1.0 mL/min
Injection 1.0 µL, Splitless mode, Inlet Temperature: 250°C
Oven Program 100°C (hold 1 min) 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Electron Impact (EI), 70 eV, Source Temp: 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Target SIM Ions (m/z) 363 [M]+ , 348 [M−CH3​]+ , 290 (Base Peak)
Table 2: Method Validation Summary (Representative Matrix)
Validation MetricResult / Threshold
Linear Dynamic Range 10 – 1,000 ng/mL ( R2>0.998 )
Limit of Detection (LOD) 2.0 ng/mL (S/N 3)
Limit of Quantification (LOQ) 10.0 ng/mL (S/N 10)
Intra-day Precision (RSD) < 4.5% across all QC levels
Inter-day Precision (RSD) < 6.0% across all QC levels
Absolute SPE Recovery 92.4% – 96.8%

Conclusion

By understanding the specific chemical topology of 2-Chloro-5-diethylsulfamoyl-benzoic acid—specifically the presence of a fully substituted sulfonamide paired with an active carboxylic acid—analysts can deploy a highly targeted silylation strategy. The combination of pH-optimized SPE, rigorous moisture control, and BSTFA-mediated derivatization creates a robust, self-validating analytical system capable of trace-level quantification with exceptional chromatographic fidelity.

References

  • Determination of Furosemide in Whole Blood using SPE and GC-EI-MS. Journal of Analytical Toxicology (2005). Available at:[Link]

  • Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods. BioResources (2014). Available at:[Link]

  • High-speed gas chromatography in doping control: fast-GC and fast-GC/MS determination of beta-adrenoceptor ligands and diuretics. Journal of Separation Science (2006). Available at:[Link]

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide drugs as pentafluorobenzyl derivatives and quantification in human urine. Journal of Pharmaceutical Analysis (2020). Available at:[Link]

Method

2-Chloro-5-diethylsulfamoyl-benzoic acid as a diuretic intermediate

Application Note: 2-Chloro-5-diethylsulfamoyl-benzoic acid as a Key Intermediate in Diuretic Drug Development Introduction & Mechanistic Rationale In the landscape of renal pharmacology, loop diuretics represent a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-5-diethylsulfamoyl-benzoic acid as a Key Intermediate in Diuretic Drug Development

Introduction & Mechanistic Rationale

In the landscape of renal pharmacology, loop diuretics represent a cornerstone therapy for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease[1][2]. The discovery and optimization of these agents heavily rely on versatile chemical building blocks. 2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS 62310-17-2) is a highly specialized, synthetically valuable intermediate used to construct libraries of potent loop diuretics[3].

As a derivative of the 5-sulfamoylbenzoic acid class—the foundational scaffold for clinical diuretics like furosemide, bumetanide, and piretanide[4]—this specific intermediate offers two distinct pharmacological advantages:

  • Target Selectivity: Unsubstituted primary sulfonamides ( −SO2​NH2​ ) are classic pharmacophores for Carbonic Anhydrase (CA) inhibition[1]. By utilizing an N,N -diethyl di-alkylated sulfamoyl group, CA inhibitory activity is sterically and electronically abolished, driving the molecule's selectivity exclusively toward the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2)[2].

  • Enhanced Lipophilicity: The diethyl substitution significantly increases the lipid solubility of the resulting Active Pharmaceutical Ingredient (API), a critical parameter for crossing epithelial membranes and achieving high oral bioavailability[2].

Chemical Properties & Structural Significance

The chemical architecture of 2-chloro-5-diethylsulfamoyl-benzoic acid is elegantly primed for derivatization. The chlorine atom at position 2 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the ortho-carboxylic acid and the para-diethylsulfamoyl group[5][6]. These groups stabilize the anionic Meisenheimer intermediate, allowing for the facile introduction of various amine or alkoxide nucleophiles.

Table 1: Pharmacological Benchmarks for Loop Diuretic Scaffolds To evaluate novel APIs synthesized from this intermediate, researchers benchmark against established loop diuretics. The table below summarizes the inhibitory profiles of standard sulfamoylbenzoic acid derivatives against NKCC1 and NKCC2[4][7].

Compound Class / DrugStructural CharacteristicNKCC2 pIC50 (mTAL)NKCC1 pIC50 (Erythrocyte)Predicted Impact of N,N -Diethylation
Bumetanide 3-amino-5-sulfamoylbenzoic acid6.486.48Enhances target tissue penetration
Piretanide 3-amino-5-sulfamoylbenzoic acid5.975.99Increases half-life via lipophilicity
Furosemide 2-amino-5-sulfamoylbenzoic acid5.155.04Eliminates off-target CA inhibition
Target API 2-amino-5-diethylsulfamoylbenzoic acidAssay DependentAssay DependentMaximizes NKCC2 selectivity

Visualizing the Synthetic Workflow

SynthesisWorkflow SM 2-Chloro-5-diethylsulfamoyl- benzoic acid SNAr SNAr Amination/Etherification (Nucleophilic Attack) SM->SNAr Amine/Alkoxide Base, Heat Intermediate Substituted Sulfamoylbenzoic Acid Derivative SNAr->Intermediate Mod Esterification / Salt Formation (Pharmacokinetics Tuning) Intermediate->Mod Optional API Final Diuretic API (e.g., Lipophilic Loop Diuretic) Intermediate->API Direct Formulation Mod->API

Synthetic workflow from the 2-chloro intermediate to the final diuretic API.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Diuretic API Synthesis

Objective: Convert 2-Chloro-5-diethylsulfamoyl-benzoic acid into a 2-alkylamino-5-diethylsulfamoylbenzoic acid derivative via amination.

  • Step 1: Reagent Preparation. Dissolve 1.0 eq of 2-Chloro-5-diethylsulfamoyl-benzoic acid in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the Meisenheimer complex during the SNAr reaction, accelerating the displacement of the chlorine atom[6].

  • Step 2: Nucleophile Addition. Add 3.0 eq of the target primary amine (e.g., butylamine) and 2.0 eq of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: The excess amine drives the equilibrium forward. K2​CO3​ acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine[5].

  • Step 3: Thermal Activation. Heat the reaction mixture to 90–100°C under a nitrogen atmosphere for 6–8 hours.

    • Causality: Despite the activating ortho/para groups, the aromatic ring requires thermal energy to overcome the activation barrier for chlorine displacement[5].

  • Step 4: Self-Validation (QC Checkpoint). Perform TLC (Eluent: Dichloromethane/Methanol 9:1) and LC-MS.

    • Causality: The reaction is deemed complete only when the starting material peak vanishes. LC-MS confirms the exact mass of the mono-aminated product, ruling out unwanted side reactions like decarboxylation[5].

  • Step 5: Workup and Isolation. Cool to room temperature, pour into crushed ice, and acidify to pH 2.5 using 1M HCl. Filter the resulting precipitate.

    • Causality: Acidification protonates the carboxylic acid, rendering the product neutral and insoluble in water, facilitating high-yield recovery via precipitation[5].

Protocol 2: In Vitro Validation of NKCC2 Inhibition (⁸⁶Rb⁺ Uptake Assay)

Objective: Quantify the diuretic potency of the synthesized derivative by measuring NKCC2 cotransporter blockade.

  • Step 1: Model Preparation. Isolate rat medullary thick ascending limb (mTAL) cells or utilize Xenopus laevis oocytes expressing recombinant human NKCC2[7][8].

  • Step 2: Pre-incubation. Incubate the cells in a Cl⁻-free medium containing the synthesized diuretic derivative (10 µM to 1 nM) for 30 minutes.

    • Causality: Cl⁻-free pre-incubation stimulates the activation of the NKCC2 cotransporter by lowering intracellular Cl⁻ levels, thereby maximizing the assay's dynamic range[7].

  • Step 3: Radiotracer Addition. Introduce ⁸⁶Rb⁺ (2 µCi/mL) into the assay buffer for exactly 10 minutes.

    • Causality: ⁸⁶Rb⁺ is a highly validated, radioactive surrogate for K⁺ in the Na⁺-K⁺-2Cl⁻ transport mechanism, allowing for precise radiometric tracking of ion influx[8].

  • Step 4: Self-Validation (QC Checkpoint). Include a positive control (10 µM Bumetanide) and a negative control (vehicle only).

    • Causality: Bumetanide must show >95% inhibition of ⁸⁶Rb⁺ uptake. If the positive control fails, the assay is invalid, indicating compromised cell viability or degraded transporter expression[7][8].

  • Step 5: Termination and Quantification. Stop the reaction with ice-cold wash buffer containing 1 mM Bumetanide. Lyse the cells and measure radioactivity using a liquid scintillation counter.

    • Causality: The combination of ice-cold buffer and a massive dose of Bumetanide instantly freezes all transporter activity, preventing the efflux of ⁸⁶Rb⁺ during the washing steps[8].

Visualizing the Mechanism of Action

MOA Drug Diethylsulfamoylbenzoic Acid Derivative NKCC2 NKCC2 Cotransporter (Thick Ascending Limb) Drug->NKCC2 Competitive Inhibition Ions Na+, K+, 2Cl- Retention in Tubular Lumen NKCC2->Ions Blocks Reabsorption Water Osmotic Water Retention Ions->Water Osmotic Gradient Diuresis Profound Diuresis & Natriuresis Water->Diuresis

Mechanism of action for sulfamoylbenzoic acid-derived loop diuretics.

References

  • "FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE", IJRPC,[Link]

  • "Geraniin is a diuretic by inhibiting the Na+-K+-2Cl− cotransporter NKCC2", Physiology.org,[Link]

  • "Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs", ResearchGate,[Link]

  • "Pharmacology of compounds targeting cation-chloride cotransporter physiology", NIH,[Link]

  • "Chemical structures of clinically approved loop diuretics", ResearchGate,[Link]

Sources

Application

The Strategic Utility of 2-Chloro-5-diethylsulfamoyl-benzoic acid in Medicinal Chemistry: Application Notes and Protocols

In the landscape of modern drug discovery, the selection of molecular scaffolds and building blocks is a critical determinant of success. The strategic incorporation of specific functionalities can profoundly influence a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the selection of molecular scaffolds and building blocks is a critical determinant of success. The strategic incorporation of specific functionalities can profoundly influence a compound's pharmacokinetic profile and its interaction with biological targets. 2-Chloro-5-diethylsulfamoyl-benzoic acid is a bifunctional aromatic compound that, while not a household name, represents a class of reagents with significant potential in medicinal chemistry. Its true value is revealed not as a final drug product, but as a meticulously designed intermediate for constructing more complex and potent therapeutic agents.

This guide provides an in-depth look at the properties, synthesis, and strategic applications of 2-Chloro-5-diethylsulfamoyl-benzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their synthetic and medicinal chemistry programs. We will explore the causality behind its use, provide detailed experimental protocols, and situate its utility within the broader context of structure-activity relationships.

Core Attributes and Strategic Significance

2-Chloro-5-diethylsulfamoyl-benzoic acid possesses a unique combination of functional groups that make it a valuable asset in synthetic medicinal chemistry. The molecule can be deconstructed into three key components, each contributing to its overall utility:

  • 2-Chloro-benzoic acid core: The carboxylic acid provides a handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry. The ortho-chloro substituent influences the acidity of the carboxylic acid and provides a point for further functionalization or can be crucial for steric and electronic interactions with a biological target.

  • 5-Diethylsulfamoyl group: The sulfonamide moiety is a well-established pharmacophore, most famously found in diuretic drugs and carbonic anhydrase inhibitors. The diethyl substitution, as opposed to an unsubstituted or dimethylated sulfonamide, can significantly impact lipophilicity, metabolic stability, and target engagement. This group is often critical for the desired biological activity of the final compound.

The strategic placement of these groups on the benzene ring creates a scaffold that is pre-organized for the synthesis of targeted libraries of compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-diethylsulfamoyl-benzoic acid is presented below. These properties are essential for designing reaction conditions and for understanding the compound's potential contribution to the properties of its derivatives.

PropertyValueReference
Molecular FormulaC₁₁H₁₄ClNO₄S[1]
Molecular Weight291.75 g/mol [1]
logP (predicted)2.429[1]
Hydrogen Bond Acceptors8[1]
Hydrogen Bond Donors1[1]
Polar Surface Area59.743 Ų[1]

Application as a Key Synthetic Intermediate

The primary application of 2-Chloro-5-diethylsulfamoyl-benzoic acid is as a building block in the synthesis of more complex molecules. Its utility can be best understood by examining the synthesis of structurally related drugs, such as the potent loop diuretic bumetanide. While bumetanide itself contains a 5-(aminosulfonyl) group rather than a diethylsulfamoyl group, its synthesis provides a clear blueprint for how the 2-chloro-5-sulfamoylbenzoic acid scaffold is elaborated into a biologically active molecule.[2][3]

The general strategy involves leveraging the carboxylic acid and other functionalities on the ring to introduce additional pharmacophoric elements. A hypothetical, yet chemically sound, application of 2-Chloro-5-diethylsulfamoyl-benzoic acid would be in the synthesis of novel diuretic candidates or inhibitors of other targets where a sulfonamide is a key interacting group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid and its subsequent use in a representative amide coupling reaction.

Protocol 1: Synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic Acid

This protocol describes a two-step synthesis starting from the readily available 2-chlorobenzoic acid. The first step is a chlorosulfonylation, followed by amination with diethylamine.

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.

  • Reagents and Materials:

    • 2-Chlorobenzoic acid

    • Chlorosulfonic acid

    • Diethyl ether

    • Hexane

    • Saturated aqueous sodium chloride solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask with reflux condenser and gas outlet

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, carefully add 2-chlorobenzoic acid (1 equivalent) in portions to chlorosulfonic acid (5-6 equivalents) at room temperature.

    • Heat the reaction mixture to 90-100°C for 5 hours. The reaction should be monitored for the evolution of HCl gas, which should be scrubbed through a base trap.

    • Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of ice and water with vigorous stirring. This step is highly exothermic and should be done with caution.

    • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • For purification, dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The product can be further purified by recrystallization from a suitable solvent system like ether/hexane to yield 2-chloro-5-chlorosulfonylbenzoic acid.[4]

Step 2: Synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic Acid

  • Reagents and Materials:

    • 2-Chloro-5-chlorosulfonylbenzoic acid

    • Diethylamine

    • A suitable solvent such as dichloromethane or tetrahydrofuran

    • A base such as triethylamine or pyridine (optional)

    • Hydrochloric acid (for acidification)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve 2-chloro-5-chlorosulfonylbenzoic acid (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add diethylamine (2.2 equivalents) to the solution with stirring. An optional non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-Chloro-5-diethylsulfamoyl-benzoic acid.

Protocol 2: Amide Coupling of 2-Chloro-5-diethylsulfamoyl-benzoic Acid with a Primary Amine

This protocol details a standard procedure for forming an amide bond, a common transformation for this type of building block.

  • Reagents and Materials:

    • 2-Chloro-5-diethylsulfamoyl-benzoic acid

    • A primary amine (e.g., benzylamine)

    • A coupling agent (e.g., EDC·HCl, HATU)

    • A base (e.g., DIPEA, triethylamine)

    • A solvent (e.g., DMF, dichloromethane)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve 2-Chloro-5-diethylsulfamoyl-benzoic acid (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the primary amine (1.1 equivalents) and the base (2-3 equivalents).

    • Add the coupling agent (1.2 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid 2-Chlorobenzoic acid 2-Chlorobenzoic acid 2-Chloro-5-chlorosulfonylbenzoic acid 2-Chloro-5-chlorosulfonylbenzoic acid 2-Chlorobenzoic acid->2-Chloro-5-chlorosulfonylbenzoic acid ClSO3H 2-Chloro-5-diethylsulfamoyl-benzoic acid 2-Chloro-5-diethylsulfamoyl-benzoic acid 2-Chloro-5-chlorosulfonylbenzoic acid->2-Chloro-5-diethylsulfamoyl-benzoic acid Et2NH

Caption: Synthesis of the target compound from 2-chlorobenzoic acid.

Amide Coupling Reaction cluster_reactants Reactants cluster_conditions Conditions 2-Chloro-5-diethylsulfamoyl-benzoic acid 2-Chloro-5-diethylsulfamoyl-benzoic acid Amide Product Amide Product Primary Amine (R-NH2) Primary Amine (R-NH2) Coupling Agent (e.g., EDC) Coupling Agent (e.g., EDC) Base (e.g., DIPEA) Base (e.g., DIPEA)

Caption: General workflow for amide coupling.

Conclusion and Future Perspectives

2-Chloro-5-diethylsulfamoyl-benzoic acid is a versatile and strategically valuable building block in medicinal chemistry. While its direct applications may not be extensive, its utility as a synthetic intermediate for accessing novel compounds with potential therapeutic activities is clear. The protocols and conceptual framework provided herein are intended to empower researchers to explore the full potential of this and related scaffolds in their drug discovery endeavors. The continued exploration of substituted benzoic acid derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • The Chemistry Behind Bumetanide: Exploring Key Synthesis Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 10, 2026, from [Link]

  • Reddy, P. V., et al. (2015). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 5(2), 235-238.
  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). Google Patents.
  • Preparation method of bumetanide. (n.d.). Google Patents.
  • 2-chloro-5-(dimethylsulfamoyl)benzoic acid (C9H10ClNO4S). (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. (n.d.). PrepChem.com. Retrieved March 10, 2026, from [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. (2023). The Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. (n.d.). US EPA. Retrieved March 10, 2026, from [Link]

  • 2-chloro-5-(n-methylsulfamoyl)benzoic acid (C8H8ClNO4S). (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Method

Application Note: Divergent Synthetic Workflows for 2-Chloro-5-diethylsulfamoyl-benzoic Acid Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-5-(N,N-diethylsulfamoyl)benzoic acid (CAS: 62310-17-2) Introduction & Mechanistic Insights 2-Chloro-5-diethylsulfamo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-5-(N,N-diethylsulfamoyl)benzoic acid (CAS: 62310-17-2)

Introduction & Mechanistic Insights

2-Chloro-5-diethylsulfamoyl-benzoic acid is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. Its structural architecture presents two distinct, highly reactive sites: an electrophilic carboxylic acid at the C1 position and a highly activated aryl chloride at the C2 position. Understanding the causality behind its dual reactivity is critical for designing selective synthetic pathways, whether the goal is to synthesize phosphodiesterase-4 (PDE4) inhibitors 1 or loop diuretic analogs such as furosemide derivatives 2.

The Causality of Reactivity
  • Pathway A (Carboxylic Acid Activation): Direct amidation of the benzoic acid requires activation. While thionyl chloride (SOCl₂) is traditionally used to form an acid chloride, it can induce unwanted side reactions with the sulfonamide moiety. Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with 4-Dimethylaminopyridine (DMAP) provides a mild, self-validating catalytic cycle. DMAP acts as a nucleophilic catalyst, attacking the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This prevents the intermediate from rearranging into an unreactive N-acylurea dead-end, facilitating smooth nucleophilic attack by amines at room temperature 1.

  • Pathway B (Nucleophilic Aromatic Substitution - SNAr): The C2-chlorine is highly susceptible to nucleophilic displacement. This vulnerability is driven by the synergistic electron-withdrawing effects of the ortho-carboxylic acid and the meta-diethylsulfamoyl group (-SO₂NEt₂). These groups effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack by primary amines 3.

Experimental Methodologies

Protocol A: Mild Amidation via EDC/DMAP Coupling

Objective: Synthesize C1-amide derivatives while preserving the C2-chloro group.

  • Preparation: Dissolve 2-chloro-5-(N,N-diethylsulfamoyl)benzoic acid (0.46 mmol, 135 mg) in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere [[1]]().

  • Activation: Cool the solution to 0 °C. Add DMAP (0.55 mmol, 68 mg) and EDC·HCl (0.55 mmol, 106 mg). Stir for 15 minutes to allow the formation of the activated intermediate.

  • Amine Addition: Introduce the target primary or secondary amine (0.50 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench the reaction with distilled water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers sequentially with 1N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: SNAr Displacement of the C2-Chloride

Objective: Synthesize C2-amino substituted derivatives (e.g., diuretic analogs).

  • Preparation: In a round-bottom flask, combine 2-chloro-5-diethylsulfamoyl-benzoic acid (1.0 mmol) with an excess of the primary aliphatic amine (e.g., furfurylamine, 3.0 mmol).

    • Expert Insight: The choice to use an excess of the reactant amine rather than an exogenous inorganic base (like NaOH or K₂CO₃) is deliberate. Inorganic bases at high temperatures can promote competitive nucleophilic attack by hydroxide ions, leading to a C2-phenol byproduct. The excess amine safely acts as its own acid scavenger 2.

  • Heating: Heat the mixture to 130 °C under reflux conditions. If the amine is highly volatile, a sealed tube or a high-boiling co-solvent (e.g., ethylene glycol, 2 mL) should be utilized.

  • Reaction: Stir vigorously for 3–5 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL). Carefully acidify the solution to pH 3–4 using glacial acetic acid or dilute HCl. This neutralization step is critical to precipitate the highly polar C2-substituted benzoic acid product 3.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and recrystallize from an isopropanol/water mixture.

Quantitative Data & Validation Metrics

To ensure a self-validating system, researchers must monitor specific analytical markers that confirm the success of the chosen pathway.

ParameterPathway A: AmidationPathway B: SNAr Substitution
Target Functionalization C1-Carboxylic AcidC2-Aryl Chloride
Typical Reagents EDC·HCl, DMAP, Amine, THFAliphatic Amine (excess), Heat
Reaction Temperature 0 °C to Room Temperature130 °C (Reflux)
Reaction Time 12 - 16 hours3 - 5 hours
Average Yield 75% - 85%80% - 90%
TLC Monitoring System Hexane:EtOAc (1:1)DCM:MeOH (9:1)
Key NMR Validation Shift Appearance of Amide -NH (~8.0 ppm); Loss of broad -COOH (~13.0 ppm)Upfield shift of C3-ArH (~6.8 ppm) due to electron-donating C2-amine

Pathway Visualization

G SM 2-Chloro-5-diethylsulfamoyl -benzoic acid (SM) EDC Add EDC·HCl & DMAP in THF (0 °C to RT) SM->EDC Pathway A: Carboxyl Activation AmineB Add Excess Aliphatic Amine (e.g., Furfurylamine) SM->AmineB Pathway B: SNAr at C2 AmineA Add Primary/Secondary Amine EDC->AmineA ProdA C1-Amide Derivative (PDE4 Inhibitor Precursor) AmineA->ProdA Yield: 75-85% Heat Reflux / Heat (130 °C) Solvent-free or High-bp solvent AmineB->Heat ProdB C2-Amino Substituted Benzoic Acid (Diuretic Analog) Heat->ProdB Yield: 80-90%

Divergent synthetic workflows for 2-Chloro-5-diethylsulfamoyl-benzoic acid derivatization.

References[1] Title: I. design, Synthesis, and Evaluation of The Human Phoshodiesterase-4 and Fungal acetyl Coa Synthetase Enzyme Inhibitors

Source: Huskie Commons (Northern Illinois University) URL:[3] Title: Application Notes and Protocols: Methyl 2-Chloro-5-Sulfamoylbenzoate Derivatives as Potential Antidiabetic Agents Source: Benchchem URL:[2] Title: CN106117168A - A kind of preparation method of furosemide Source: Google Patents URL:

Sources

Application

Derivatization of 2-Chloro-5-diethylsulfamoyl-benzoic acid for analysis

Application Note: Derivatization of 2-Chloro-5-diethylsulfamoyl-benzoic acid for GC-MS Analysis Executive Summary The quantitative analysis of functionalized benzoic acids via Gas Chromatography-Mass Spectrometry (GC-MS)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 2-Chloro-5-diethylsulfamoyl-benzoic acid for GC-MS Analysis

Executive Summary

The quantitative analysis of functionalized benzoic acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires strategic chemical derivatization to overcome the inherent limitations of polar functional groups. This application note details a robust, self-validating protocol for the silylation of 2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS: 62310-17-2). By utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), researchers can quantitatively convert the problematic carboxylic acid moiety into a highly volatile, thermally stable trimethylsilyl (TMS) ester, ensuring sharp chromatographic resolution and high-fidelity mass spectral data.

Chemical Rationale & Structural Analysis

As an application scientist, designing a derivatization workflow requires a precise understanding of the analyte's structural mechanics. 2-Chloro-5-diethylsulfamoyl-benzoic acid presents a dual-functional environment:

  • The Carboxylic Acid (-COOH): This highly polar group is prone to extensive intermolecular hydrogen bonding. If injected underivatized, it interacts irreversibly with active silanol sites in the GC inlet and column, resulting in severe peak tailing, thermal degradation, and loss of sensitivity ().

  • The Diethylsulfamoyl Group (-SO2NEt2): Unlike primary or secondary sulfonamides, this is a tertiary sulfonamide. Because the nitrogen atom is fully sterically hindered and substituted with two ethyl groups, it lacks an active proton (N-H).

Causality of Reagent Selection: To neutralize the polarity of the -COOH group, silylation is the optimal pathway. We utilize BSTFA + 1% TMCS . BSTFA rapidly replaces the active hydrogen of the carboxylic acid with a nonpolar TMS group. The addition of 1% TMCS is a critical experimental choice: it acts as a catalyst, increasing the silylating donor strength of BSTFA to ensure rapid, 100% quantitative conversion (). Because the diethylsulfamoyl group lacks active protons, it remains completely inert, preventing the formation of unpredictable, multi-derivatized artifacts.

Mechanistic Pathway

G A 2-Chloro-5-diethylsulfamoyl- benzoic acid (Active -COOH) C Reaction Matrix (Pyridine, 60°C, 30 min) A->C Analyte B BSTFA + 1% TMCS (Silylating Agent) B->C Reagent D TMS Ester Derivative (-COOTMS) Volatile & Stable C->D Quantitative Yield E Byproducts (TFA, MSTFA residues) C->E Cleaved groups

Fig 1: Mechanistic workflow for the silylation of 2-Chloro-5-diethylsulfamoyl-benzoic acid.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a deuterated internal standard to correct for matrix effects or derivatization inefficiencies, and a solvent blank to rule out reagent contamination.

Materials & Reagents

  • Analyte: 2-Chloro-5-diethylsulfamoyl-benzoic acid standard (>98% purity).

  • Reagent: BSTFA containing 1% TMCS (GC grade, sealed under inert gas).

  • Solvents: Anhydrous Acetonitrile and Anhydrous Pyridine (<0.001% water).

  • Internal Standard (IS): 4-Chlorobenzoic acid-d4 (100 µg/mL in acetonitrile).

Step-by-Step Methodology

  • Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Internal Standard Addition: Transfer 100 µL of the sample stock into a 2.0 mL amber GC autosampler vial. Add 10 µL of the Internal Standard. Causality: Adding the IS before derivatization ensures that any volumetric losses during heating or injection are mathematically normalized.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature. Causality: Silylation reagents are fiercely hygroscopic. Even trace moisture will rapidly hydrolyze BSTFA and the resulting TMS ester back to the free acid, ruining the yield ().

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Causality: Pyridine acts as both an acid scavenger and a basic catalyst, facilitating the transfer of the TMS group to the carboxylate ion.

  • Incubation: Cap the vial securely with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a dry block heater at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Transfer to the GC autosampler for immediate injection. Run a concurrent blank (50 µL Pyridine + 50 µL BSTFA) to validate system cleanliness.

GC-MS Analytical Parameters

  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 290°C, final hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Ion source at 230°C, Quadrupole at 150°C. Scan range m/z 50–500.

Quantitative Data & Troubleshooting

Table 1: Physicochemical Shift Post-Derivatization

Parameter Underivatized Analyte TMS-Derivatized Product
Molecular Formula C₁₁H₁₄ClNO₄S C₁₄H₂₂ClNO₄SSi
Molecular Weight 291.75 g/mol 363.93 g/mol
Active Functional Group Free Carboxylic Acid (-COOH) Trimethylsilyl Ester (-COOTMS)
Chromatographic Behavior Severe tailing, irreversible adsorption Sharp, symmetrical peaks
Thermal Stability Prone to decarboxylation at high temps Highly stable up to 300°C

| Target MS Quantitation Ion (EI) | N/A (Poor volatility) | m/z 348 [M-CH₃]⁺ (Base peak) |

Table 2: Troubleshooting Guide

Issue Causality Corrective Action
Low Derivative Yield Trace moisture in the sample or solvent causing hydrolysis of the TMS ester. Ensure strictly anhydrous conditions; dry extracts thoroughly under N₂; use fresh, sealed BSTFA.
Multiple Analyte Peaks Incomplete derivatization due to insufficient reagent or catalyst. Verify the presence of 1% TMCS; increase incubation time to 45–60 minutes at 60°C.

| Poor Reproducibility | Matrix effects or degradation of the GC inlet liner (active silanol exposure). | Rely on the internal standard ratio for quantitation; replace the GC inlet liner and gold seal. |

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. URL:[Link]

  • GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA. National Center for Biotechnology Information (PMC). URL:[Link]

Method

Application Notes and Protocols for 2-Chloro-5-diethylsulfamoyl-benzoic Acid

Foreword for the Advanced Researcher This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the potential applications of the research chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the potential applications of the research chemical, 2-Chloro-5-diethylsulfamoyl-benzoic acid . The following application notes and protocols are designed to provide not only procedural steps but also the underlying scientific rationale, empowering the end-user to adapt and troubleshoot these methodologies effectively. The information herein is curated from established synthetic methodologies and extrapolated from the biological activities of structurally analogous compounds, providing a solid foundation for novel investigations.

Compound Profile and Physicochemical Properties

2-Chloro-5-diethylsulfamoyl-benzoic acid is a halogenated and sulfonated benzoic acid derivative. Its structural features, particularly the presence of a sulfamoyl group, suggest its potential as a modulator of various biological processes.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄ClNO₄S
Molecular Weight 291.75 g/mol
Canonical SMILES CCN(CC)S(=O)(=O)c1ccc(c(c1)C(=O)O)Cl
Appearance Expected to be a solid, likely a white or off-white powder, based on similar compounds.[1][1]
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols, and sparingly soluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2]

Synthesis Protocol

The synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid can be achieved through a two-step process involving the chlorosulfonylation of 2-chlorobenzoic acid followed by amination with diethylamine.[3][4]

Diagram of Synthetic Pathway

G A 2-Chlorobenzoic Acid B 2-Chloro-5-chlorosulfonylbenzoic Acid A->B Chlorosulfonic Acid, Heat C 2-Chloro-5-diethylsulfamoyl-benzoic acid B->C Diethylamine, Water

Caption: Synthetic route to 2-Chloro-5-diethylsulfamoyl-benzoic acid.

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid[3][4]

This initial step involves the electrophilic substitution of 2-chlorobenzoic acid with chlorosulfonic acid.

Materials:

  • 2-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Ice

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a fume hood, carefully add 2-chlorobenzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (approximately 5-6 equivalents) with stirring.

  • Heat the reaction mixture to 90-100°C for 5 hours.

  • Cool the mixture to room temperature and then slowly pour it into a beaker containing a large volume of ice and water with vigorous stirring. Maintain the temperature below 10°C during this quenching step.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dissolve the crude wet cake in diethyl ether.

  • Wash the ether layer with a saturated aqueous sodium chloride solution.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-Chloro-5-chlorosulfonylbenzoic acid.

Step 2: Synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid[4]

This step involves the nucleophilic substitution of the sulfonyl chloride with diethylamine.

Materials:

  • 2-Chloro-5-chlorosulfonylbenzoic acid (from Step 1)

  • Diethylamine

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Suspend 2-Chloro-5-chlorosulfonylbenzoic acid (1 equivalent) in water.

  • Add diethylamine (at least 2 equivalents) dropwise to the suspension with stirring at room temperature. The reaction is typically exothermic.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture to a pH of approximately 3 with concentrated HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Application Note I: Potential as a Hypolipidemic Agent

Scientific Rationale: Structurally related 2-chloro-5-sulfamoylbenzoic acid derivatives have been patented as hypolipidemic agents.[5] These compounds are proposed to lower serum cholesterol and triglyceride levels.[6] The mechanism of action for many hypolipidemic agents involves the regulation of lipid metabolism pathways, such as inhibiting key enzymes in cholesterol synthesis or enhancing lipid clearance.[7][8]

Experimental Workflow for In Vivo Screening

G A Animal Model Induction (Triton WR-1339) B Compound Administration A->B C Blood Sample Collection (Time Points) B->C D Lipid Profile Analysis (TC, TG, HDL, LDL) C->D E Data Analysis D->E

Caption: Workflow for in vivo screening of hypolipidemic agents.

Protocol: In Vivo Evaluation in a Triton WR-1339-Induced Hyperlipidemic Rat Model[9]

This protocol provides a general framework for the in vivo evaluation of the hypolipidemic activity of 2-Chloro-5-diethylsulfamoyl-benzoic acid.

Materials:

  • Male Wistar rats

  • Triton WR-1339 solution (in saline)

  • 2-Chloro-5-diethylsulfamoyl-benzoic acid

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard hypolipidemic drug (e.g., a fibrate)

  • Anesthetic

  • Blood collection tubes

  • Centrifuge

  • Commercial kits for total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C determination

Procedure:

  • Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Divide the rats into the following groups:

    • Normal control (vehicle only)

    • Hyperlipidemic control (Triton WR-1339 + vehicle)

    • Test compound group(s) (Triton WR-1339 + varying doses of 2-Chloro-5-diethylsulfamoyl-benzoic acid)

    • Standard drug group (Triton WR-1339 + standard hypolipidemic drug)

  • Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (dose to be optimized based on literature, e.g., 200-400 mg/kg body weight).

  • Administer the test compound or standard drug orally (by gavage) at a predetermined time relative to Triton WR-1339 injection (e.g., 1 hour before or immediately after).

  • Collect blood samples from the retro-orbital plexus or tail vein at various time points (e.g., 0, 6, 12, and 24 hours) post-Triton WR-1339 injection.

  • Separate the serum by centrifugation.

  • Analyze the serum for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.

  • Statistically analyze the data to compare the lipid levels in the test compound groups with the hyperlipidemic control group.

Application Note II: Potential as an NTPDase Inhibitor

Scientific Rationale: Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[9] They play a crucial role in regulating purinergic signaling, which is involved in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[10] Sulfamoyl benzamide derivatives have been identified as potent and selective inhibitors of human NTPDases (h-NTPDases).[10] Given its structural similarity to known sulfamoyl-based NTPDase inhibitors, 2-Chloro-5-diethylsulfamoyl-benzoic acid is a promising candidate for investigation in this area.

Diagram of NTPDase Inhibition Assay Principle

G cluster_0 Enzymatic Reaction cluster_1 Detection A ATP B ADP + Pi A->B NTPDase C Pi D Colored Complex C->D Malachite Green Reagent

Caption: Principle of the malachite green-based NTPDase assay.

Protocol: In Vitro NTPDase Inhibition Assay (Malachite Green Method)[10][11]

This protocol describes a colorimetric assay to determine the inhibitory activity of 2-Chloro-5-diethylsulfamoyl-benzoic acid against NTPDases.

Materials:

  • Recombinant human NTPDase isoforms (e.g., NTPDase1, 2, 3, 8)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)

  • ATP (substrate)

  • 2-Chloro-5-diethylsulfamoyl-benzoic acid (dissolved in DMSO)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 2-Chloro-5-diethylsulfamoyl-benzoic acid in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • NTPDase enzyme solution

    • Test compound solution (or vehicle for control wells)

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the ATP substrate to each well.

  • Incubate the plate at 37°C for a defined period during which the reaction is linear (e.g., 15-30 minutes).

  • Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate (Pi) produced during the reaction.

  • Measure the absorbance at a specific wavelength (e.g., ~620-650 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Safety and Handling

As a research chemical, 2-Chloro-5-diethylsulfamoyl-benzoic acid should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, information from structurally related compounds can provide guidance.

  • Hazard Statements (based on analogs): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][12]

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2]

    • Avoid contact with skin and eyes.[2]

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2][11]

    • Wash hands thoroughly after handling.[12]

References

  • Hasimun, P., Sukandar, E. Y., Adnyana, I. K., & Tjahjono, D. H. (2011). A Simple Method for Screening Antihyperlipidemic Agents. International Journal of Pharmacology, 7(1), 74-78.
  • Organic Syntheses. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

  • Müller, C. E., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Pharmacology, 11, 1195.
  • Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Slideshare. (n.d.). Screening of Antihyperlipidemic drugs. Retrieved from [Link]

  • ResearchGate. (2025). Nucleoside triphosphate diphosphohydrolases (NTPDase) inhibitory activity of some medicinal plants. Retrieved from [Link]

  • ResearchGate. (2014). A Simple Method for Screening Antihyperlipidemic Agents. Retrieved from [Link]

  • Ivanenkov, Y. A., et al. (2008). Trafficking and Intracellular ATPase Activity of Human Ecto-nucleotidase NTPDase3 and the Effect of ER-Targeted NTPDase3 on Protein Folding. Biochemistry, 47(36), 9477–9486.
  • Lecka, J., et al. (2013). 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(10), 841–854.
  • Google Patents. (2007). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Lib Therapeutics. (n.d.). CLINICAL STUDY PROTOCOL. Retrieved from [Link]

  • Google Patents. (2005). EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • ResearchGate. (n.d.). Development of a selective and highly sensitive fluorescence assay for nucleoside triphosphate diphosphohydrolase1 (NTPDase1, CD39). Retrieved from [Link]

  • IMR Press. (n.d.). A Simple Method for Screening Antihyperlipidemic Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved from [Link]

  • PubMed. (1995). Hypolipidemic activity of benzohydroxamic acids and dibenzohydroxamic acids in rodents. Retrieved from [Link]

  • R Discovery. (1974). Potential hypolipidemic agents. 8. 2-Chloro-5-piperidinosulphono-3-thiophenecarboxylic acids.. Retrieved from [Link]

  • MDPI. (2022). Synergistic Hypolipidemic Effects and Mechanisms of Phytochemicals: A Review. Retrieved from [Link]

  • International Journal of Dental and Medical Specialty Research. (2023). Hypolipidemic Drugs. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but the underlying chemical principles to empower your experimental success.

General Synthesis Overview

The most established and reliable route for synthesizing 2-Chloro-5-diethylsulfamoyl-benzoic acid is a two-step process commencing from 2-chlorobenzoic acid.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) : 2-Chlorobenzoic acid is reacted with an excess of chlorosulfonic acid (ClSO₃H) to install a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding the key intermediate, 2-chloro-5-chlorosulfonyl-benzoic acid.

  • Step 2: Nucleophilic Substitution (Amination) : The sulfonyl chloride intermediate is then reacted with diethylamine, which displaces the chloride on the sulfonyl group to form the final desired sulfonamide product.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Intermediate 2-Chloro-5-chlorosulfonyl- benzoic Acid 2_Chlorobenzoic_Acid->Intermediate + ClSO₃H (excess) Final_Product 2-Chloro-5-diethylsulfamoyl- benzoic acid Intermediate->Final_Product + Diethylamine (Et₂NH)

Caption: Overall synthetic pathway for 2-Chloro-5-diethylsulfamoyl-benzoic acid.

Troubleshooting Guide & FAQs

This section is structured to follow the flow of the synthesis, addressing potential issues at each stage.

Part 1: The Chlorosulfonation Reaction

This initial step is often the most challenging due to the harsh reagents and potential for side reactions.

Q1: My yield of 2-chloro-5-chlorosulfonyl-benzoic acid is extremely low or non-existent. What went wrong?

Low yield in this step is a frequent issue. The cause can usually be traced to reagent quality or reaction conditions. Let's diagnose the problem.[1]

Troubleshooting_Low_Yield start Low Yield in Chlorosulfonation reagent_quality Reagent Quality Check Is Chlorosulfonic Acid fresh? Is 2-Chlorobenzoic Acid dry? start->reagent_quality Start Here conditions Reaction Conditions Check Was the reaction anhydrous? Was temperature controlled? Was a sufficient excess of ClSO₃H used? reagent_quality->conditions If reagents are good workup Workup Issue Check Was the quench performed slowly on ice? Was the product properly extracted? conditions->workup If conditions were met solution Solution: - Use fresh, sealed ClSO₃H. - Dry starting material. - Ensure anhydrous setup. - Optimize temperature (e.g., 90-100°C). - Use 5-fold excess of ClSO₃H. - Quench carefully below 10°C. workup->solution If workup was correct, review all steps

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic Acid

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid. This compound is a highly valuable intermediate in the development of sulfonamide-based therapeutics, including loop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid. This compound is a highly valuable intermediate in the development of sulfonamide-based therapeutics, including loop diuretics and hypolipidemic agents.

Because this synthesis involves highly reactive electrophiles and moisture-sensitive intermediates, researchers frequently encounter yield-limiting bottlenecks. We have designed this guide to move beyond basic recipes, providing you with the mechanistic causality, self-validating protocols, and troubleshooting logic required to optimize your workflow.

Phase 1: Electrophilic Aromatic Substitution (Chlorosulfonation)

The first stage of the synthesis requires the[1] using chlorosulfonic acid ( ClSO3​H ). The chloro and carboxyl groups are both electron-withdrawing, which deactivates the benzene ring. Consequently, this reaction requires harsh conditions (excess reagent and high heat) to force the generation and attack of the highly electrophilic sulfonyl chloride cation ( SO2​Cl+ ).

Frequently Asked Questions & Troubleshooting

Q: Why is my yield of 2-chloro-5-chlorosulfonylbenzoic acid significantly lower than the theoretical 75-80%, and why is the melting point depressed? A: The most common culprit is hydrolysis during the aqueous quench. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water. If your quench temperature exceeds 10°C, the intermediate rapidly hydrolyzes back into the water-soluble sulfonic acid, drastically reducing your yield of the precipitating sulfonyl chloride. Rapid filtration and strict thermal control are mandatory.

Q: I am observing a significant amount of insoluble, high-molecular-weight byproduct. What is it, and how do I prevent it? A: You are likely observing the formation of a diaryl sulfone. At elevated temperatures (>110°C) or extended reaction times, the initially formed sulfonyl chloride can act as an electrophile and react with another molecule of unreacted 2-chlorobenzoic acid. Strict adherence to the 90–100°C temperature window prevents this over-reaction.

Quantitative Data: Chlorosulfonation Parameters
Reaction TemperatureQuench TemperatureYield (%)Major Impurity Profile
90–100°C< 10°C 76–80%Trace sulfonic acid
90–100°C> 20°C< 40%High sulfonic acid (Hydrolysis)
> 110°C< 10°C50–60%Diaryl sulfones (Over-reaction)
Self-Validating Protocol: Chlorosulfonation
  • Reagent Charging: Charge 2.0 kg of 2-chlorobenzoic acid into a dry, glass-lined reactor. Slowly add 10.5 kg of chlorosulfonic acid.

    • Self-Validation Check: Monitor the off-gassing of HCl . The cessation of vigorous bubbling indicates that the initial complexation is complete.

  • Heating: Heat the mixture to 90–100°C and maintain for 5 hours.

  • Cooling: Cool the reaction mixture to 25°C.

  • The Quench (Critical Step): Slowly pour the reaction mixture into 10 L of an ice/water mixture. You must continuously add ice to maintain the temperature strictly below 10°C.

    • Self-Validation Check: A thick white precipitate (the sulfonyl chloride) will immediately crash out. If the temperature spikes and the solution clarifies, catastrophic hydrolysis has occurred.

  • Isolation: Filter the solid material immediately and wash thoroughly with fresh, cold water to remove residual acid. Dry in vacuo to obtain the intermediate (m.p. 149°-151°C)[2].

Process Visualization

Chlorosulfonation Start 2-Chlorobenzoic Acid + Chlorosulfonic Acid Heating Heating (90-100°C) 5 hours Start->Heating Excess ClSO3H (Solvent & Reagent) Cooling Cooling to 25°C Heating->Cooling Electrophilic Aromatic Substitution Quench Ice/Water Quench (Maintain <10°C) Cooling->Quench Dropwise Addition Filter Filtration & Water Wash Quench->Filter Crystallization (Avoid Hydrolysis) Product1 2-Chloro-5-chlorosulfonyl- benzoic acid Filter->Product1 Yield: ~75-80%

Caption: Workflow for the chlorosulfonation of 2-chlorobenzoic acid with critical temperature controls.

Phase 2: Nucleophilic Substitution (Amidation)

The second stage involves the[3] with diethylamine. Because this reaction generates hydrochloric acid ( HCl ) as a byproduct, an acid scavenger (either an excess of the amine or an external base like aqueous NaOH ) must be present. If the HCl is not neutralized, it will protonate the diethylamine, rendering it non-nucleophilic and halting the reaction.

Frequently Asked Questions & Troubleshooting

Q: The amidation reaction is stalling, and I am recovering unreacted sulfonyl chloride. What is going wrong? A: Diethylamine is highly volatile (boiling point ~55°C). The amidation reaction is highly exothermic. If you do not control the exotherm by keeping the initial reaction temperature between 15–25°C, the diethylamine will evaporate out of the reaction mixture, destroying your stoichiometry and stalling the reaction.

Q: After the reaction is complete, I cannot get the final product to crystallize out of the aqueous phase. Why? A: The final product is a benzoic acid derivative. In the basic aqueous conditions used for amidation (due to NaOH or excess amine), the product exists as a highly soluble sodium carboxylate salt. To isolate the product, you must force a pH swing by adding concentrated HCl until the solution reaches pH 1–2. This protonates the carboxylate, rendering the molecule neutral and forcing precipitation.

Quantitative Data: Amidation Optimization
Base / Acid ScavengerReaction TempFinal pH AdjustmentYield (%)
Aqueous NaOH (1 N)15–25°CpH 1.0 - 2.085–90%
Excess Diethylamine15–25°CpH 1.0 - 2.080–85%
Aqueous NaOH (1 N)> 40°C (Uncontrolled)pH 1.0 - 2.0< 50% (Amine loss)
Aqueous NaOH (1 N)15–25°CpH 6.0 - 7.00% (Remains in solution)
Self-Validating Protocol: Amidation and Isolation
  • Slurry Preparation: Slurry 510 g of 2-chloro-5-chlorosulfonylbenzoic acid in 7.0 L of water.

  • Amine Addition: Maintain the reactor at 15°C. Slowly add a cold solution of NaOH (240 g in 6 L water) mixed with a stoichiometric excess of diethylamine.

  • Reaction: Stir the hazy reaction mixture at 20°–25°C for 1 hour.

    • Self-Validation Check: The reaction mixture should transition from a hazy suspension to a clear (or slightly hazy) solution as the amidation completes and the soluble sodium salt of the product is formed. If heavy solids remain, unreacted starting material or diaryl sulfones are present.

  • Clarification: Filter the solution by suction through a funnel precoated with diatomaceous earth to remove any insoluble impurities.

  • Acidification (Precipitation): Slowly add concentrated hydrochloric acid to the filtrate until the pH reaches 1–2.

    • Self-Validation Check: A thick precipitate of 2-chloro-5-diethylsulfamoyl-benzoic acid will immediately crash out of the solution upon reaching the critical pH threshold.

  • Purification: Collect the precipitate, wash with water, and recrystallize from aqueous isopropanol to yield the highly purified final product.

Process Visualization

AmidationLogic Intermediate 2-Chloro-5-chlorosulfonyl- benzoic acid Amidation Add Diethylamine + Aqueous NaOH Temp: 15-25°C Intermediate->Amidation Nucleophilic Substitution Filtration Filter Impurities (Diatomaceous Earth) Amidation->Filtration Remove Insoluble Byproducts Acidification Acidify with conc. HCl (Drop to pH 1-2) Filtration->Acidification Protonate Carboxylate Salt Isolation Filter & Recrystallize (Aqueous Isopropanol) Acidification->Isolation Precipitation of Free Acid FinalProduct 2-Chloro-5-diethylsulfamoyl- benzoic acid Isolation->FinalProduct Purified Product

Caption: pH-dependent isolation logic and amidation workflow for synthesizing the final product.

References

  • PrepChem - Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Available at:[Link]

  • Google Patents - US Patent 4377521A: Sulfamylbenzoic acids.
  • Google Patents - US Patent 3879402A: Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

Sources

Optimization

Degradation of 2-Chloro-5-diethylsulfamoyl-benzoic acid and its prevention

Technical Support Center: 2-Chloro-5-diethylsulfamoyl-benzoic acid Welcome to the technical support center for 2-Chloro-5-diethylsulfamoyl-benzoic acid. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-diethylsulfamoyl-benzoic acid

Welcome to the technical support center for 2-Chloro-5-diethylsulfamoyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to ensure the stability and integrity of this compound throughout your research.

While specific degradation studies on 2-Chloro-5-diethylsulfamoyl-benzoic acid are not extensively published, this guide is built upon established principles of organic chemistry, leveraging data from structurally related compounds. The primary stability concerns for this molecule revolve around its three key functional groups: the sulfonamide, the chlorinated aromatic ring, and the benzoic acid moiety. By understanding the potential reactivity of each, we can proactively prevent degradation and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Chloro-5-diethylsulfamoyl-benzoic acid?

A1: The main stability concerns are hydrolysis of the sulfonamide group, particularly under strong acidic or basic conditions, thermal degradation leading to decarboxylation, and potential photodegradation due to the chlorinated aromatic ring.

Q2: How should I properly store 2-Chloro-5-diethylsulfamoyl-benzoic acid?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[1] For long-term storage, temperatures of 0-8 °C are recommended.[2] Always use tightly sealed containers made of inert materials like amber glass with PTFE-lined caps.[3]

Q3: I'm observing a loss of purity in my sample over time in solution. What could be the cause?

A3: Loss of purity in solution is often due to hydrolysis, especially if the solvent is not anhydrous or if the pH is not controlled. Sulfonamides are generally more susceptible to degradation in acidic conditions.[4][5] Additionally, exposure to light can initiate photodegradation of the chlorinated aromatic structure.[6][7]

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique.[3] An ideal HPLC method will separate the parent compound from potential degradation products, such as the hydrolyzed sulfonamide or the decarboxylated analog. LC-MS is also highly valuable for identifying the mass of unknown degradation peaks.[8]

Q5: Are there any solvents or reagents I should avoid when working with this compound?

A5: Avoid strong acids and bases, as they can catalyze the hydrolysis of the sulfonamide bond.[3][4] Strong oxidizing agents should also be avoided as they can react with the sulfonamide or the aromatic ring.[3] When performing reactions, ensure that all reagents are compatible and that the reaction conditions (temperature, pH) are controlled.

Troubleshooting Guide

Problem ID Observed Issue Potential Root Cause Recommended Action & Scientific Rationale
DEG-001 Appearance of new peaks in HPLC chromatogram during a stability study.Hydrolytic Degradation: The sulfonamide bond is susceptible to cleavage under acidic or basic conditions, forming 2-chloro-5-aminosulfonyl-benzoic acid and diethylamine.Action: Maintain the pH of solutions between 7 and 9, where sulfonamides are generally more stable.[9][10] Use buffered solutions and high-purity, anhydrous solvents. Rationale: The anionic form of sulfonamides, prevalent at higher pH, is less prone to hydrolysis.[4]
DEG-002 Decrease in the main peak area without corresponding new peaks.Thermal Degradation (Decarboxylation): Benzoic acid derivatives can undergo thermal decarboxylation at elevated temperatures, leading to the formation of a volatile product (1-chloro-4-diethylsulfamoyl-benzene) that may not be detected by all methods.[11][12]Action: Avoid excessive heating of the compound in solution or as a solid. Store at recommended cool temperatures.[2] Rationale: Thermal energy can overcome the activation energy for the removal of the carboxylic acid group as CO2.[13][14]
DEG-003 Sample discoloration (e.g., yellowing) upon exposure to light.Photodegradation: The chlorinated aromatic ring can absorb UV light, leading to the formation of reactive radical species and subsequent degradation.[7]Action: Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil.[3] Conduct experiments under low-light conditions when possible. Rationale: Protecting the compound from UV and visible light prevents the initiation of photochemical reactions.
DEG-004 Inconsistent results or poor recovery in assays.Incompatible Solvents or Excipients: The compound may react with certain solvents or formulation excipients over time, leading to degradation.Action: Conduct forced degradation studies with your chosen solvents and excipients to establish compatibility. Rationale: A forced degradation study, as outlined in Protocol 1, will help identify any potential incompatibilities early in the development process.[4]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 2-Chloro-5-diethylsulfamoyl-benzoic acid based on the chemical properties of its functional groups.

G cluster_main 2-Chloro-5-diethylsulfamoyl-benzoic acid cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation A 2-Chloro-5-diethylsulfamoyl- benzoic acid B 2-Chloro-5-sulfamoyl- benzoic acid A->B  Acid/Base  Hydrolysis C Diethylamine D 1-Chloro-4-diethylsulfamoyl- benzene A->D  Heat  (Decarboxylation) E CO2 F Dechlorinated and/or Oxidized Products A->F  UV/Visible Light

Caption: Potential degradation pathways for 2-Chloro-5-diethylsulfamoyl-benzoic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Chloro-5-diethylsulfamoyl-benzoic acid at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 4 hours.[4] Cool the solution and neutralize it with an equivalent volume of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours.[4] Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours.[3]

  • Thermal Degradation: Heat a solid sample of the compound in an oven at 80°C for 24 hours.[4] Dissolve the stressed sample in the solvent to the target concentration.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a light source that produces both visible and ultraviolet outputs, as specified by ICH guideline Q1B. Keep a control sample in the dark under the same conditions.

3. Analysis:

  • Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Analyze all samples, including a non-stressed control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation and Columns:

  • HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).[15]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 230 nm and 270 nm.[8]

  • Injection Volume: 10 µL.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the main compound from standard solutions against their concentrations.

  • Analyze the stressed samples and identify any new peaks that are not present in the control sample.

  • Calculate the percentage degradation by comparing the peak area of the main compound in the stressed samples to the control.

Workflow for Stability Assessment

The following workflow provides a logical sequence for assessing the stability of 2-Chloro-5-diethylsulfamoyl-benzoic acid.

G start Start: Compound Received protocol1 Protocol 1: Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->protocol1 protocol2 Protocol 2: Develop Stability-Indicating HPLC Method protocol1->protocol2 analyze Analyze Stressed Samples protocol2->analyze degradation_check Degradation Products Formed? analyze->degradation_check identify Identify Degradation Products (e.g., LC-MS) degradation_check->identify Yes stable Compound is Stable Under Tested Conditions degradation_check->stable No refine_conditions Refine Storage & Experimental Conditions identify->refine_conditions refine_conditions->protocol1 Re-evaluate end End: Proceed with Experiments stable->end

Caption: Workflow for assessing the stability of the target compound.

References

  • Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
  • Khajavi, S., et al. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. Available from: [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available from: [Link]

  • Khajavi, S., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available from: [Link]

  • Institut für Wasserchemie und Chemische Balneologie. Sulfonamide Degradation. Available from: [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (2024). MDPI. Available from: [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. AKJournals. Available from: [Link]

  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (2024). MDPI. Available from: [Link]

  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. (2012). SciSpace. Available from: [Link]

  • A question about sulfonamide hydrolysis. (2015). Reddit. Available from: [Link]

  • The catalytic degradation of aromatic and chlorinated pollutants... ResearchGate. Available from: [Link]

  • Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-537.
  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available from: [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
  • 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid: Carcinogenic Potency Database. (2007). Available from: [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available from: [Link]

  • Electronic properties of benzoic acid degradation products' transition states. ResearchGate. Available from: [Link]

  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. Available from: [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Chloro-5-diethylsulfamoyl-benzoic Acid Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of 2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS: 62310-17-2). This intermediate is a critical sulfonamide building block frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS: 62310-17-2). This intermediate is a critical sulfonamide building block frequently utilized in the development of diuretics and hyperlipidemic drug analogs[1].

The chemical transformation relies on the chemoselective amidation of 2-chloro-5-chlorosulfonylbenzoic acid with diethylamine[2]. Because sulfonyl chlorides are highly reactive and moisture-sensitive, controlling the reaction conditions is paramount to prevent competitive hydrolysis and ensure high yields[3].

Reaction Pathway Visualization

ReactionOptimization cluster_A Method A: Aqueous Biphasic cluster_B Method B: Anhydrous Organic SM 2-Chloro-5-chlorosulfonylbenzoic acid CondA H2O, NaOH, 15-25°C SM->CondA CondB DCM, Excess DEA, RT SM->CondB Amine Diethylamine (DEA) Amine->CondA Amine->CondB IntA Sodium 2-chloro-5-(diethylsulfamoyl)benzoate CondA->IntA AcidA Acidification (Conc. HCl) IntA->AcidA Product 2-Chloro-5-diethylsulfamoyl-benzoic acid AcidA->Product IntB DEA Salt Intermediate CondB->IntB WashB Aqueous NaOH Wash & HCl Acidification IntB->WashB WashB->Product

Reaction pathways for the synthesis of 2-chloro-5-diethylsulfamoyl-benzoic acid.

Experimental Protocols

To accommodate different laboratory setups and scale-up requirements, we provide two self-validating methodologies.

Method A: Aqueous Biphasic (Schotten-Baumann Conditions)

This method is highly scalable and avoids halogenated solvents, making it ideal for pilot-plant production[1].

  • Slurry Formation: Suspend 510.2 g of 2-chloro-5-chlorosulfonylbenzoic acid in 7.0 L of deionized water.

  • Temperature Control: Cool the suspension to 15 °C using an ice/water bath.

  • Reagent Addition: Add diethylamine (1.2 eq) simultaneously with a cold solution of NaOH (240.0 g in 6 L water) in a steady stream. Maintain the internal temperature between 15 °C and 25 °C[1].

    • Causality: The low temperature and controlled addition rate suppress the competitive hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Reaction: Stir the hazy reaction mixture at 20–25 °C for 1 hour.

  • Filtration: Filter by suction through a funnel precoated with diatomaceous earth.

    • Causality: This removes insoluble dimeric impurities and unreacted starting materials, ensuring a clear filtrate for the crystallization step.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid to pH ~2.

  • Isolation: Collect the resulting precipitate, wash with methanol and diethyl ether, and air-dry to obtain the crude product[1].

Method B: Anhydrous Organic

This method is preferred for smaller-scale, high-purity laboratory synthesis where moisture must be strictly excluded[4].

  • Solution Preparation: Prepare a solution of diethylamine (3.0 eq) in anhydrous methylene chloride (DCM)[1].

  • Reagent Addition: Add 2-chloro-5-chlorosulfonylbenzoic acid (1.0 eq) portion-wise at 0–5 °C.

    • Causality: Excess amine acts as the nucleophile, the acid scavenger to neutralize the generated HCl, and the base to deprotonate the carboxylic acid, driving the reaction to completion without degrading the sulfonyl chloride[4].

  • Reaction: Allow the slurry to warm to room temperature and stir overnight.

  • Initial Recovery: Filter the reaction mixture to recover the crude residue.

  • Acid-Base Workup: Dissolve the residue in 1 N aqueous NaOH and wash three times with diethyl ether.

    • Causality: This acid-base extraction isolates the desired carboxylate salt in the aqueous phase while neutral organic impurities and excess amine partition into the ether layer.

  • Precipitation: Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purification: Recrystallize from aqueous isopropanol to yield the pure product[1].

Optimization Data Summary

The following table summarizes the quantitative optimization parameters for both synthetic routes to help you select the best conditions for your specific yield and purity targets.

ParameterMethod A (Aqueous Biphasic)Method B (Anhydrous Organic)
Solvent System Deionized WaterAnhydrous Dichloromethane (DCM)
Base Used NaOH (aq)Excess Diethylamine (DEA)
Optimal Temperature 15 °C to 25 °C0 °C to Room Temperature
Reaction Time 1–2 hours12–24 hours (Overnight)
Typical Yield 75–82%85–90%
Primary Impurity Risk Hydrolysis to sulfonic acidUnreacted amine salts
Scalability High (Pilot-plant friendly)Moderate (Requires solvent recovery)

Troubleshooting Guide & FAQs

Q: Why is my yield low, and why am I detecting 2-chloro-5-sulfobenzoic acid in my LC-MS? A: This indicates hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly moisture-sensitive[3]. In the aqueous method, if the temperature exceeds 25 °C or if the NaOH concentration is too high locally, hydrolysis outcompetes amidation. Ensure rigorous temperature control (≤15 °C during addition) and use vigorous mechanical stirring to prevent local hot spots and concentration gradients.

Q: Can I use a stoichiometric amount (1.0 eq) of diethylamine in the anhydrous organic method? A: No. In anhydrous conditions, the amine acts as the reactant, the HCl scavenger, and the base to deprotonate the carboxylic acid. You must use at least 3.0 equivalents[1]. If diethylamine must be conserved due to cost or availability, use 1.1 equivalents of diethylamine alongside an auxiliary non-nucleophilic base (e.g., triethylamine or pyridine) to handle the acid scavenging[2].

Q: Is there a risk of forming an amide at the carboxylic acid position? A: Chemoselectivity naturally favors the sulfonyl chloride. Sulfonyl chlorides are significantly more electrophilic than unactivated carboxylic acids. Without the addition of coupling agents (like EDC or HATU) or prior conversion to an acyl chloride, the carboxylic acid will remain unreacted during the sulfonamide formation[5].

Q: How do I efficiently remove residual diethylamine from the final product? A: Diethylamine is highly water-soluble and volatile. The recommended purification involves dissolving the crude product in 1 N NaOH, washing with ether, and then precipitating with HCl[1]. This sequence ensures that any residual diethylamine remains protonated (as an ammonium salt) in the acidic aqueous waste during the final filtration.

References

  • US4377521A - Sulfamylbenzoic acids Source: Google Patents URL
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: PMC / National Institutes of Health URL:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL:[Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL:[Link]

  • Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working on the synthesis of 2-chloro-5-diethylsulfamoyl-benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working on the synthesis of 2-chloro-5-diethylsulfamoyl-benzoic acid (CAS 62310-17-2). This compound serves as a critical intermediate in the development of sulfonamide-based therapeutics and loop diuretics[1].

The synthetic pathway relies on a two-step sequence: an electrophilic aromatic chlorosulfonation followed by a nucleophilic amidation. While conceptually straightforward, the workflow is highly susceptible to byproduct formation—such as hydrolysis, diaryl sulfones, and bis-amides—if kinetic and thermodynamic parameters are not strictly controlled[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating checkpoints to ensure high-yield, high-purity synthesis.

Reaction Workflow & Byproduct Pathways

G SM 2-Chlorobenzoic Acid (Starting Material) CS Chlorosulfonic Acid (90-100°C) SM->CS Step 1: Chlorosulfonation Int 2-Chloro-5-chlorosulfonyl- benzoic acid CS->Int Ice Quench (<10°C) BP1 Hydrolysis / Sulfones (Byproducts) CS->BP1 Excess Heat/Moisture Amine Diethylamine (0°C to RT) Int->Amine Step 2: Amidation Prod 2-Chloro-5-diethylsulfamoyl- benzoic acid Amine->Prod Acidic Workup (pH 1-2) BP2 Bis-amides / Salts (Byproducts) Amine->BP2 Excess Base/Heat

Synthesis workflow of 2-chloro-5-diethylsulfamoyl-benzoic acid and common byproduct pathways.

Part 1: Step 1 - Chlorosulfonation of 2-Chlorobenzoic Acid

Mechanistic Overview

The initial step utilizes chlorosulfonic acid ( ClSO3​H ) to introduce a chlorosulfonyl group onto the aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents: the carboxylic acid is a meta-directing deactivator, while the chlorine atom is an ortho/para-directing deactivator[3]. Consequently, electrophilic attack is directed predominantly to the 5-position, minimizing regioisomer formation.

Step-by-Step Methodology
  • Preparation: In a dry, multi-neck flask equipped with a reflux condenser and mechanical stirrer, charge 1.0 equivalent of 2-chlorobenzoic acid.

  • Reagent Addition: Slowly add 5.0 to 6.0 equivalents of anhydrous chlorosulfonic acid at room temperature under an inert atmosphere (nitrogen or argon)[4].

  • Heating: Gradually heat the reaction mixture to 90°C–100°C. Maintain this temperature for 3 to 5 hours until HCl gas evolution ceases[5].

  • Cooling: Cool the reaction mixture to room temperature (20°C–25°C).

  • Self-Validating Quench: Slowly pour the mixture into a vigorously stirred ice-water bath. The quench volume should be at least 5x the reaction volume. Critical Checkpoint: Monitor the internal temperature strictly; it must not exceed 10°C[5].

  • Isolation: Filter the precipitated 2-chloro-5-chlorosulfonylbenzoic acid, wash thoroughly with ice-cold water, and immediately dissolve the wet cake in an anhydrous solvent (e.g., dichloromethane) for the next step[5][6].

FAQs & Troubleshooting (Step 1)

Q: Why am I recovering 2-chloro-5-sulfobenzoic acid instead of the sulfonyl chloride? A: The chlorosulfonyl moiety is highly sensitive to moisture and will rapidly hydrolyze back to the sulfonic acid[2]. This typically occurs during the aqueous quench if the reaction is highly exothermic. Causality: High temperatures increase the kinetic rate of nucleophilic attack by water on the sulfonyl chloride. Mitigation: Ensure the quench temperature remains strictly below 10°C and process the intermediate immediately without extensive drying in ambient air.

Q: How do I prevent the formation of diaryl sulfone byproducts? A: Diaryl sulfones form via a Friedel-Crafts-type side reaction where the newly synthesized sulfonyl chloride acts as an electrophile and attacks unreacted 2-chlorobenzoic acid. Causality: Low ratios of chlorosulfonic acid to starting material increase the probability of bimolecular collisions between the product and starting material. Mitigation: Maintain a large stoichiometric excess of chlorosulfonic acid (at least 5 equivalents) to drive the reaction to completion and dilute the intermediate[2].

Part 2: Step 2 - Amidation with Diethylamine

Mechanistic Overview

The sulfonyl chloride intermediate undergoes nucleophilic acyl substitution with diethylamine. Because the sulfonyl chloride is significantly more electrophilic than the carboxylic acid group, selective amidation at the sulfur center is achievable without protecting the carboxylate, provided stoichiometry and temperature are strictly controlled[6].

Step-by-Step Methodology
  • Preparation: Dissolve the crude 2-chloro-5-chlorosulfonylbenzoic acid in anhydrous dichloromethane (DCM) and cool to 0°C using an ice bath.

  • Amine Addition: Prepare a solution of 2.5 to 3.0 equivalents of diethylamine in DCM. (One equivalent acts as the nucleophile, while the excess acts as an acid scavenger for the generated HCl)[6]. Add this solution dropwise, maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Self-Validating Workup: Quench the reaction with 1N NaOH and extract. The desired product will move into the aqueous layer as a highly soluble sodium carboxylate salt, while neutral impurities (like bis-amides) remain trapped in the organic layer. Discard the organic layer[6].

  • Precipitation: Acidify the aqueous layer with concentrated HCl to pH 1-2 to precipitate the free 2-chloro-5-diethylsulfamoyl-benzoic acid[6]. Filter, wash with water, and recrystallize from aqueous isopropanol.

FAQs & Troubleshooting (Step 2)

Q: LC-MS shows a significant amount of bis-amide (2-chloro-5-diethylsulfamoyl-N,N-diethylbenzamide). What went wrong? A: While the sulfonyl chloride is the primary electrophile, an excessive amount of diethylamine combined with elevated temperatures can overcome the activation energy required to amidate the less reactive carboxylic acid. Causality: Loss of kinetic control. Mitigation: Strictly limit diethylamine to 3.0 equivalents and ensure the addition is performed at 0°C. Note: The NaOH workup described in Step 4 acts as a self-validating purification step, as the bis-amide lacks a free carboxylic acid and will be discarded with the organic layer.

Q: My product yield is extremely low, and nothing precipitated during the acidic workup. A: If the sulfonyl chloride was hydrolyzed in Step 1, the resulting sulfonic acid will not react with diethylamine and will remain highly water-soluble even at low pH. Alternatively, if you did not acidify the aqueous layer sufficiently (pH > 4), the product remains as the soluble carboxylate salt. Self-validating check: Always verify the pH of the aqueous layer with a calibrated meter or high-quality indicator paper before concluding the extraction is complete.

Part 3: Quantitative Data & Byproduct Summary

The following table summarizes the primary byproducts encountered during this synthesis, their mechanistic origins, and targeted mitigation strategies.

Byproduct / IssueStepPrimary CauseMechanistic CausalityMitigation Strategy
2-Chloro-5-sulfobenzoic acid 1 & 2Moisture exposure / Poor quenchNucleophilic attack of H₂O on the highly electrophilic -SO₂Cl group.Quench < 10°C; use anhydrous solvents for Step 2[2].
Diaryl Sulfone 1Stoichiometric imbalanceFriedel-Crafts attack of -SO₂Cl on unreacted 2-chlorobenzoic acid.Use ≥ 5.0 eq of chlorosulfonic acid[2].
Bis-amide derivative 2Excess amine / High heatLoss of kinetic selectivity between sulfonyl and acyl electrophiles.Limit diethylamine to 2.5–3.0 eq; perform addition at 0°C.
Product trapped in aqueous phase 2 (Workup)Incomplete acidificationCarboxylic acid remains ionized as a highly soluble sodium salt[6].Acidify aqueous layer to pH 1-2 using conc. HCl[6].

References

  • Holland, G. F. (1983). Sulfamylbenzoic acids (U.S. Patent No. 4,377,521). U.S.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.[Link]

  • Schaper, W. et al. (1992). Process for the preparation of aromatic sulfonyl chlorides (U.S. Patent No. 5,136,043). U.S.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Scale-Up of 2-Chloro-5-diethylsulfamoyl-benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for scaling up the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for scaling up the synthesis of 2-chloro-5-diethylsulfamoyl-benzoic acid .

This intermediate is synthesized via a highly regioselective two-step process: the electrophilic aromatic chlorosulfonation of 2-chlorobenzoic acid, followed by a nucleophilic acyl substitution (amidation) using diethylamine. Below, you will find the mechanistic workflows, validated protocols, quantitative data matrices, and a targeted troubleshooting FAQ to ensure high-yield, reproducible scale-up.

Process Workflow & Reaction Pathway

G SM 2-Chlorobenzoic Acid (Starting Material) Rxn1 Chlorosulfonation (ClSO3H, 90-100°C) SM->Rxn1 Int 2-Chloro-5-chlorosulfonyl- benzoic Acid Rxn1->Int Quench <10°C Err1 Hydrolysis to Sulfonic Acid Rxn1->Err1 Temp >10°C Rxn2 Amidation (Diethylamine, NaOH) Int->Rxn2 Prod 2-Chloro-5-diethylsulfamoyl- benzoic Acid Rxn2->Prod Acidify to pH 2 Err2 Incomplete Amidation Rxn2->Err2 Et2NH Loss

Workflow for the synthesis of 2-chloro-5-diethylsulfamoyl-benzoic acid.

Section 1: Step-by-Step Scalable Methodologies
Protocol 1: Chlorosulfonation of 2-Chlorobenzoic Acid

Objective: Synthesize 2-chloro-5-chlorosulfonylbenzoic acid via electrophilic aromatic substitution. [1]

  • Reagent Charging: Charge chlorosulfonic acid (5.0–5.5 eq) into a dry, glass-lined reactor under a strict nitrogen atmosphere.

  • Substrate Addition: Add 2-chlorobenzoic acid (1.0 eq) portion-wise at room temperature. Ensure the off-gassing of hydrogen chloride (HCl) is scrubbed and controlled.

  • Thermal Activation: Heat the mixture to 90°C–100°C and maintain for 5 hours.

    • Causality: The elevated temperature is required to overcome the deactivating effects of both the chloro and carboxyl groups on the aromatic ring, driving the substitution to the 5-position.

  • Cooling: Cool the reaction mixture to 20°C.

  • Critical Quench: Quench the reaction by adding the mixture dropwise into a vigorously stirred ice-water bath. The internal temperature must remain strictly below 10°C.

    • Causality: Chlorosulfonic acid reacts violently with water. Exceeding 10°C will cause the newly formed sulfonyl chloride to hydrolyze back into an unreactive sulfonic acid byproduct.

  • Isolation: Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum (or dissolve immediately in a compatible organic solvent for Step 2).

Protocol 2: Amidation with Diethylamine

Objective: Convert the sulfonyl chloride intermediate to the target diethylsulfamoyl derivative. [2]

  • Slurry Formation: Slurry the wet or dry 2-chloro-5-chlorosulfonylbenzoic acid (1.0 eq) in water (or a biphasic water/dichloromethane mixture) at 10°C–15°C.

  • Base Addition: Add a cold aqueous solution of sodium hydroxide (2.0–2.5 eq).

    • Causality: NaOH solubilizes the intermediate by forming a carboxylate sodium salt and acts as an acid scavenger for the next step.

  • Amidation: Slowly add diethylamine (1.1–1.2 eq) while maintaining the reactor temperature below 25°C.

  • Maturation: Stir the reaction at 20°C–25°C for 1–2 hours until complete consumption of the starting material is verified via HPLC.

  • Clarification: If the solution is hazy, filter the mixture through a pad of diatomaceous earth.

  • Precipitation: Acidify the aqueous filtrate with concentrated hydrochloric acid to pH 2.0. The target compound will precipitate out of the solution.

  • Final Isolation: Filter the solid, wash with cold water followed by a non-polar solvent (e.g., hexane), and dry under vacuum to constant weight.

Section 2: Quantitative Data & Reaction Parameters

To ensure reproducibility across different scales, adhere strictly to the stoichiometric and thermodynamic boundaries outlined below:

ParameterStep 1: ChlorosulfonationStep 2: Amidation
Reagent Stoichiometry 2-CBA : ClSO₃H (1.0 : 5.25)Intermediate : Et₂NH : NaOH (1.0 : 1.2 : 2.5)
Operating Temperature 90°C – 100°C15°C – 25°C
Critical Thresholds Quench Temp < 10°CDiethylamine Addition Temp < 25°C
Reaction Time 5.0 hours1.0 – 2.0 hours
Expected Yield 75% – 80%85% – 90%
In-Process Control (IPC) HPLC (Check for sulfonic acid)HPLC (Check for unreacted sulfonyl chloride)
Section 3: Troubleshooting Guides & FAQs

Q1: During the chlorosulfonation scale-up, we are observing significant formation of the sulfonic acid byproduct instead of the sulfonyl chloride. How do we fix this? Answer: This is a classic hydrolysis failure. The conversion of 2-chlorobenzoic acid to 2-chloro-5-chlorosulfonylbenzoic acid requires chlorosulfonic acid to act first as a sulfonating agent, and then as a chlorinating agent. If the quench temperature exceeds 10°C, the highly reactive sulfonyl chloride reacts with the aqueous quench medium and reverts to the sulfonic acid [1]. Resolution: Ensure your reactor's cooling jacket capacity is sufficient for the scale of the quench. Use a massive excess of crushed ice, not just chilled water. The addition rate of the acidic reaction mixture into the quench vessel must be strictly dictated by the internal temperature probe.

Q2: We are detecting isomeric impurities in our HPLC analysis after Step 1. What governs the regioselectivity, and how do we suppress isomers? Answer: The regioselectivity is governed by the principles of [3]. The carboxyl group (-COOH) is strongly meta-directing, while the chloro group (-Cl) is ortho/para-directing. The position para to the chloro group and meta to the carboxyl group (position 5) is the most electronically and sterically favored site. Resolution: Isomeric impurities (e.g., substitution at position 3 or 4) typically occur if the reaction is pushed to excessively high temperatures (>110°C) to force completion. Maintain the reaction strictly at 90°C–100°C and accept a slightly longer reaction time rather than spiking the temperature.

Q3: Why use sodium hydroxide in the amidation step instead of just using an excess of diethylamine? Answer: While using 2+ equivalents of diethylamine can theoretically drive the reaction (with the second equivalent acting as the HCl scavenger), diethylamine is relatively expensive and volatile (bp 55°C). Using NaOH serves a dual purpose: it deprotonates the carboxylic acid to form a highly water-soluble sodium salt, and it neutralizes the HCl generated during the amidation of the sulfonyl chloride. This allows you to use a near-stoichiometric amount of diethylamine (1.1–1.2 eq), significantly improving the cost-efficiency and atom economy of the scale-up [2].

Q4: The final product, 2-chloro-5-diethylsulfamoyl-benzoic acid, is precipitating as a sticky gum rather than a filterable solid during acidification. What is causing this? Answer: Gummy precipitates during the final acidification step are typically caused by trace organic impurities, residual unreacted diethylamine, or a pH drop that is too rapid, which prevents proper crystal nucleation. Resolution: Before acidification, wash the basic aqueous layer with an organic solvent (like diethyl ether or ethyl acetate) to extract non-basic impurities. When acidifying, add the concentrated HCl slowly with vigorous stirring. If the product still "oils out," you can recover it by recrystallizing the crude gummy material from aqueous isopropanol or an acetone/hexane mixture [2].

References
  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid Source: PrepChem URL:[Link]

  • US Patent 4377521A - Sulfamylbenzoic acids Source: Google Patents URL
  • Electrophilic aromatic substitution Source: Wikipedia URL:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Shifting Landscape of Sulfamoylbenzoic Acid Derivatives

An In-depth Technical Comparison for Driving Innovation in Drug Discovery The sulfamoylbenzoic acid scaffold has long been a cornerstone in medicinal chemistry, giving rise to blockbuster drugs and invaluable research to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Comparison for Driving Innovation in Drug Discovery

The sulfamoylbenzoic acid scaffold has long been a cornerstone in medicinal chemistry, giving rise to blockbuster drugs and invaluable research tools. Its inherent versatility, born from the electronic properties of the sulfamoyl and carboxylic acid moieties, allows for a remarkable range of interactions with diverse biological targets. This guide provides a comparative analysis of key classes of sulfamoylbenzoic acid derivatives currently at the forefront of research, offering insights into their mechanisms, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this dynamic field and unlock the full therapeutic potential of this privileged scaffold.

The Enduring Legacy and Expanding Horizons of Sulfamoylbenzoic Acids

The journey of sulfamoylbenzoic acid derivatives in medicine is a testament to the power of scaffold-based drug discovery. From the revolutionary loop diuretics that have managed cardiovascular diseases for decades to the new wave of targeted therapies for cancer and inflammation, this chemical class continues to yield compounds of significant clinical and scientific interest. The ability to readily modify the substituents on the aromatic ring and the sulfonamide nitrogen provides a facile handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles, making it an enduringly attractive starting point for new therapeutic endeavors.[1][2]

This guide will delve into a comparative analysis of four prominent classes of sulfamoylbenzoic acid derivatives that are the subject of intensive current research:

  • Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Targeting purinergic signaling in thrombosis, inflammation, and cancer.

  • Inhibitors of Cytosolic Phospholipase A2α (cPLA2α): Aiming to quell the inflammatory cascade at its source.

  • Agonists of Lysophosphatidic Acid Receptor 2 (LPA2): Exploring novel avenues for tissue protection and regeneration.

  • Inhibitors of Carbonic Anhydrases (CAs): Expanding beyond diuretics to glaucoma and oncology.

For each class, we will explore the underlying mechanism of action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their own discovery programs.

Targeting Purinergic Signaling: A Comparative Look at h-NTPDase Inhibitors

The h-NTPDases are a family of ecto-enzymes that play a critical role in regulating extracellular nucleotide concentrations, thereby modulating purinergic signaling. Dysregulation of this signaling is implicated in a range of pathologies, including thrombosis, inflammation, and cancer, making h-NTPDase inhibitors a promising therapeutic strategy.[1][3] Sulfamoylbenzoic acid derivatives have emerged as a rich source of potent and selective inhibitors of these enzymes.[3][4]

Mechanism of Action and Therapeutic Rationale

h-NTPDases hydrolyze extracellular ATP and ADP to AMP, which is then converted to adenosine by ecto-5'-nucleotidase. This cascade terminates ATP-mediated signaling and initiates adenosine-mediated signaling, which often has opposing effects. By inhibiting h-NTPDases, sulfamoylbenzoic acid derivatives can prolong the effects of ATP and ADP, which can be beneficial in conditions where these nucleotides have a protective role, or where their breakdown products are detrimental. For instance, in the context of thrombosis, inhibiting the breakdown of ADP can potentiate its anti-platelet effects.

Signaling Pathway of h-NTPDase Inhibition

hNTPDase_pathway cluster_extracellular Extracellular Space ATP ATP/ADP hNTPDase h-NTPDase ATP->hNTPDase Hydrolysis AMP AMP Ecto5NT Ecto-5'-Nucleotidase AMP->Ecto5NT Hydrolysis Ado Adenosine hNTPDase->AMP Ecto5NT->Ado Inhibitor Sulfamoylbenzoic Acid Derivative Inhibitor->hNTPDase Inhibition

Caption: Inhibition of the h-NTPDase signaling pathway by sulfamoylbenzoic acid derivatives.

Comparative Efficacy of h-NTPDase Inhibitors

The inhibitory potency and selectivity of sulfamoylbenzoic acid derivatives against different h-NTPDase isoforms are highly dependent on the nature and position of substituents. The following table summarizes the inhibitory activities of selected derivatives.

Compound IDStructureh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)Reference
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid---0.28 ± 0.07[3]
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide-0.27 ± 0.08--[3]
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13-0.72 ± 0.11-[3][4]
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide-0.29 ± 0.07--[3]
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide-0.13 ± 0.01--[3]

Structure-Activity Relationship Insights:

  • The presence of a cyclopropyl group on the sulfamoyl nitrogen appears to be favorable for potent inhibition, particularly for h-NTPDase8 (compound 2d ) and h-NTPDase2 (compound 4d ).[3]

  • For the sulfamoyl-benzamide series, substitutions on the benzamide nitrogen play a crucial role in determining isoform selectivity. For example, a 4-methoxyphenyl group in compound 3f directs selectivity towards h-NTPDase2.[3]

  • The combination of a 4-bromophenyl group on the benzamide and a morpholine-4-carbonyl substituent on the benzenesulfonamide (compound 3i ) yields a potent inhibitor of both h-NTPDase1 and h-NTPDase3.[3][4]

Experimental Protocol: h-NTPDase Inhibition Assay

The inhibitory potential of sulfamoylbenzoic acid derivatives against h-NTPDase isoforms is commonly assessed using a malachite green-based colorimetric assay.[1] This assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP.

Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is directly proportional to the amount of phosphate released.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), CaCl2 (5 mM), the specific h-NTPDase isoform, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (ATP or ADP) to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.

  • Absorbance Measurement: After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for h-NTPDase Inhibition Assay

hNTPDase_assay start Start reagent_prep Prepare Reaction Mixture (Buffer, CaCl2, Enzyme, Inhibitor) start->reagent_prep pre_incubation Pre-incubate at 37°C (10 min) reagent_prep->pre_incubation add_substrate Add Substrate (ATP/ADP) pre_incubation->add_substrate incubation Incubate at 37°C (30 min) add_substrate->incubation add_malachite Add Malachite Green Reagent incubation->add_malachite measure_absorbance Measure Absorbance (620 nm) add_malachite->measure_absorbance data_analysis Calculate % Inhibition and IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the h-NTPDase inhibition assay.

Intercepting the Inflammatory Cascade: cPLA2α Inhibitors

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Therefore, inhibiting cPLA2α represents an attractive strategy for the development of novel anti-inflammatory drugs.[5][6] N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of this enzyme.[2][5]

Mechanism of Action and Therapeutic Rationale

cPLA2α is activated by an increase in intracellular calcium, which promotes its translocation to the membrane where it can access its phospholipid substrates. Upon activation, it specifically hydrolyzes the sn-2 position of phospholipids, releasing arachidonic acid. By binding to and inhibiting the activity of cPLA2α, sulfamoylbenzoic acid derivatives can block the production of all downstream eicosanoids, offering a broader anti-inflammatory effect compared to drugs that target individual downstream enzymes like COX-1 or COX-2.

Comparative Efficacy of cPLA2α Inhibitors

The development of potent cPLA2α inhibitors from the sulfamoylbenzoic acid class has been heavily influenced by SAR studies, with a focus on modifying the substituents on the sulfonamide nitrogen.

Compound IDStructurecPLA2α IC50 (µM)Reference
33 N-(naphthalen-2-ylmethyl)-4-(4-chlorophenylsulfamoyl)benzamide12[5]
53 N-(2-(indol-2-yl)ethyl)-4-(naphthalen-2-ylmethylsulfamoyl)benzamide27[5]
54 N-(2-(1-(2,4-dichlorobenzyl)-1H-indol-2-yl)ethyl)-4-(naphthalen-2-ylmethylsulfamoyl)benzamide18[5]
85 N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-(2-hydroxyethyl)-4-sulfamoylbenzamide0.25[5]
88 N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)-4-sulfamoylbenzamide0.66[5]

Structure-Activity Relationship Insights:

  • Initial modifications replacing substituents on the sulfonamide nitrogen with residues like naphthylmethyl or indolylalkyl did not lead to a significant increase in activity (compounds 33 , 53 , and 54 ).[5][7]

  • A significant breakthrough in potency was achieved through strong structural convergence to known potent benzhydrylindole-substituted benzoic acid derivatives.[5]

  • The introduction of a benzhydrylindole moiety, as seen in compounds 85 and 88 , resulted in submicromolar IC50 values.[2][5]

  • Further substitution on the second nitrogen of the sulfonamide with a hydroxyethyl or hydroxyethoxyethyl group (compounds 85 and 88 ) maintained high potency.[5]

Experimental Protocol: cPLA2α Inhibition Assay

The inhibitory activity of compounds against cPLA2α is typically determined by measuring the release of radiolabeled arachidonic acid from a phospholipid substrate.[1]

Principle: A radiolabeled phospholipid (e.g., with [¹⁴C] or [³H] arachidonic acid) is used as the substrate. The amount of radiolabeled arachidonic acid released by the enzyme is quantified, and a decrease in its release in the presence of a test compound indicates inhibition.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare vesicles containing a radiolabeled phospholipid substrate, such as 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine a buffer (e.g., Tris-HCl with CaCl2), the purified recombinant human cPLA2α enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.

  • Initiation of Reaction: Add the substrate vesicles to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a defined time.

  • Termination of Reaction and Extraction: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents like chloroform/methanol). This also serves to extract the lipids, including the released radiolabeled arachidonic acid.

  • Separation and Quantification: Separate the released arachidonic acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another suitable chromatographic method.

  • Quantification: Quantify the amount of radiolabeled arachidonic acid using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the h-NTPDase assay.

Modulating Lipid Signaling: LPA2 Receptor Agonists

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA2 receptor. The LPA2 receptor is involved in a variety of cellular processes, such as cell survival and proliferation, and its activation is being explored for therapeutic applications in areas like tissue protection and oncology.[8][9][10] Sulfamoyl benzoic acid analogues have been developed as the first specific and potent agonists of the LPA2 receptor.[8][9][10]

Mechanism of Action and Therapeutic Rationale

As agonists, these sulfamoylbenzoic acid derivatives bind to and activate the LPA2 receptor, initiating downstream signaling cascades. Activation of the LPA2 receptor has been shown to have anti-apoptotic effects and promote mucosal barrier protection in the gut.[8] Therefore, specific LPA2 agonists could be beneficial in protecting tissues from damage induced by radiation or chemotherapy.[8]

Signaling Pathway of LPA2 Receptor Agonism

LPA2_pathway cluster_membrane Cell Membrane Agonist Sulfamoylbenzoic Acid Derivative LPA2R LPA2 Receptor Agonist->LPA2R Binds & Activates Gprotein G Protein LPA2R->Gprotein Activates Effector Downstream Effectors Gprotein->Effector Modulates Response Cellular Response (e.g., Anti-apoptosis) Effector->Response

Caption: Agonism of the LPA2 receptor signaling pathway by sulfamoylbenzoic acid derivatives.

Comparative Efficacy of LPA2 Receptor Agonists

The potency of sulfamoylbenzoic acid analogues as LPA2 receptor agonists is highly sensitive to structural modifications, particularly the nature of the substituents on the aromatic ring and the linker connecting to a hydrophobic moiety.

Compound IDStructureLPA2 EC50 (nM)Reference
4 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid~2000[8]
11c 5-fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.15 ± 0.02[8]
11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.00506 ± 0.00373[8][9]
8c 5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid60.90 ± 9.39[8]

Structure-Activity Relationship Insights:

  • The initial lead compound 4 , with a three-carbon linker, exhibited modest potency.[8]

  • Extending the linker to four carbons and introducing electron-withdrawing groups at the 5-position of the benzoic acid ring dramatically increased potency.[8]

  • A chloro substitution at the 5-position (compound 11d ) resulted in a picomolar agonist, highlighting the profound impact of this modification.[8][9]

  • The nature of the halogen at the 5-position is critical, with the order of potency being Cl > F > Br.[8]

Experimental Protocol: LPA2 Receptor Agonist Assay

The agonist activity of sulfamoylbenzoic acid derivatives at the LPA2 receptor is typically evaluated using a cell-based assay that measures a downstream signaling event, such as intracellular calcium mobilization.[1][8]

Principle: Cells engineered to overexpress the human LPA2 receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the receptor by an agonist leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture cells stably expressing the human LPA2 receptor (e.g., HEK293T or CHO cells) and plate them in a 96-well plate.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable assay buffer.

  • Measurement of Calcium Flux: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader to measure the baseline fluorescence.

  • Compound Addition: Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity upon compound addition is proportional to the receptor activation. Calculate the maximum response for each concentration and normalize the data to the response of a known LPA agonist. Determine the EC50 value by plotting the normalized response against the logarithm of the agonist concentration.

A New Look at an Old Target: Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While sulfonamide-based CA inhibitors have long been used as diuretics and for the treatment of glaucoma, there is renewed interest in developing isoform-selective inhibitors for other therapeutic areas, particularly oncology, where certain CA isoforms (e.g., CA IX and XII) are overexpressed in tumors and contribute to the acidic tumor microenvironment.[9][11][12][13][14]

Mechanism of Action and Therapeutic Rationale

The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. In the context of cancer, inhibiting tumor-associated CAs can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and reduced cell proliferation and survival.[9] For glaucoma, inhibiting CAs in the ciliary body reduces the formation of aqueous humor, thereby lowering intraocular pressure.

Comparative Efficacy of Carbonic Anhydrase Inhibitors

The inhibitory potency and isoform selectivity of sulfamoylbenzoic acid derivatives can be modulated by substitutions on the aromatic ring and by derivatizing the carboxylic acid group.

Compound IDhCA I Ki (nM)hCA II Ki (nM)h-CA IX Ki (nM)hCA XII Ki (nM)Reference
Lasamide (1) ----[9]
4 -69.741.3-[9][11]
5 -36.341.3-[9][11]
6 --35.2-[9][11]
8 --3.2-[9]
9 -52.739.4-[9][11]
10 -78.335.4-[9][11]
11 --10.7-[9]
16 0.04-3.4-[11]

Structure-Activity Relationship Insights:

  • A recent study on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) has provided valuable SAR data.[9]

  • The introduction of a fluoro-substituent on a phenyl oxime ester (compound 8 ) led to a significant increase in potency against hCA IX compared to the chloro-substituted analogue (compound 6 ).[9]

  • The introduction of an isopropyl oxime ester (compound 16 ) resulted in a remarkably potent inhibitor of hCA I and hCA IX, with subnanomolar and low nanomolar Ki values, respectively.[11]

  • These findings highlight the potential for developing highly potent and isoform-selective CA inhibitors from the sulfamoylbenzoic acid scaffold through careful modification of the oxime ester moiety.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for measuring CA inhibition is a stopped-flow spectrophotometric assay that monitors the hydration of CO2.

Principle: This assay measures the enzyme-catalyzed rate of pH change resulting from the formation of a proton during CO2 hydration. The rate of this reaction is monitored by a pH indicator dye.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and the test compound at various concentrations. Prepare a separate solution of CO2-saturated water.

  • Enzyme Preparation: Prepare a solution of the purified human CA isoform.

  • Reaction Initiation: In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.

  • Monitoring the Reaction: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at its absorption maximum.

  • Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The Ki value is then determined by fitting the data to appropriate enzyme inhibition models.

Conclusion and Future Directions

The sulfamoylbenzoic acid scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from enzyme inhibition to receptor modulation, underscore the power of this privileged structure in medicinal chemistry. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved sulfamoylbenzoic acid derivatives.

Future research in this area will likely focus on several key aspects:

  • Improving Isoform Selectivity: For targets like h-NTPDases and CAs, achieving high isoform selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

  • Optimizing Pharmacokinetic Properties: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be essential for their successful clinical translation.

  • Exploring New Biological Targets: The versatility of the sulfamoylbenzoic acid scaffold suggests that it may have utility against a wider range of biological targets than is currently appreciated. High-throughput screening of diverse libraries of these derivatives could uncover novel activities.

By building on the wealth of existing knowledge and embracing new technologies in drug discovery, the scientific community is well-positioned to continue unlocking the therapeutic potential of sulfamoylbenzoic acid derivatives for years to come.

References

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(Suppl. 1), 975-992. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 6844-6855. [Link]

  • N,N-Disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α: Synthesis, aqueous solubility, and activity in a vesicle and a whole blood assay. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]

  • N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Request PDF. [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. OUCI. [Link]

  • N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Request PDF. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. [Link]

  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 12(1), 125-135. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

Sources

Validation

Benchmarking Analytical Methods for 2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS 62310-17-2)

Executive Summary2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS 62310-17-2) is a halogenated sulfonamide derivative[1]. Compounds within this structural class are frequently encountered as synthetic intermediates or proce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary2-Chloro-5-diethylsulfamoyl-benzoic acid (CAS 62310-17-2) is a halogenated sulfonamide derivative[1]. Compounds within this structural class are frequently encountered as synthetic intermediates or process-related impurities in the manufacturing of loop diuretics, such as furosemide and probenecid analogs[2][3]. Because regulatory agencies (e.g., ICH Q3A/Q3B) mandate stringent control over drug substance impurities, establishing highly specific, sensitive, and reproducible analytical methods is paramount[2]. This guide objectively benchmarks the two primary analytical modalities—Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)—providing actionable, self-validating protocols for its quantification.
Mechanistic Causality in Analytical Design

The physicochemical properties of 2-chloro-5-diethylsulfamoyl-benzoic acid dictate the analytical approach:

  • Ionization and Retention: The molecule contains a highly acidic carboxylic acid group (pKa ~3.5) and a polar diethylsulfamoyl moiety. If analyzed at a neutral pH, the carboxylate anion interacts poorly with hydrophobic stationary phases, resulting in rapid elution and severe peak tailing[1]. Causality: To force the molecule into its fully protonated, lipophilic state, the mobile phase must be acidified (e.g., using 0.1% Formic Acid). This ensures robust retention and symmetrical peak shapes on reversed-phase columns (like C18 or Biphenyl)[2].

  • Detection Selectivity: The conjugated aromatic ring provides strong chromophoric activity, making ideal for routine assay[3]. Conversely, for trace-level detection, the facile deprotonation of the carboxylic acid makes the optimal choice, yielding a highly stable [M-H]⁻ precursor ion for MS/MS fragmentation[4].

Benchmarking the Methods: UHPLC-UV vs. LC-ESI-MS/MS

When selecting an analytical method, the choice depends on the required sensitivity threshold and the matrix complexity.

  • UHPLC-UV (The Workhorse): Best suited for routine Quality Assurance (QA) and bulk API assay where the impurity threshold is >0.05%. It offers high precision, lower operational costs, and excellent robustness.

  • LC-ESI-MS/MS (The Trace Profiler): Required when monitoring the compound as a trace or potentially mutagenic impurity (PMI). Utilizing Multiple Reaction Monitoring (MRM), this method bypasses matrix interference, achieving[2].

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of both methods based on industry-standard chromatographic profiling of [2][5][6].

ParameterUHPLC-UV (Routine Assay)LC-ESI-MS/MS (Trace Profiling)
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.5 - 2.0 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.15 µg/mL1.5 - 5.0 ng/mL
Linear Dynamic Range 0.1 - 100 µg/mL5 ng/mL - 1000 ng/mL
Linearity (R²) > 0.999> 0.995
Accuracy (Recovery) 98.5% - 101.5%90.0% - 110.0%
Precision (%RSD) < 1.0%< 5.0%
Typical Run Time 10 - 15 minutes5 - 8 minutes
Primary Application Bulk API release, >0.05% impuritiesTrace impurity profiling, PK studies
Experimental Protocols (Self-Validating Workflows)
Protocol A: UHPLC-UV Method for Routine Assay

Self-Validation Principle: This protocol incorporates a System Suitability Test (SST) to ensure column efficiency and detector linearity before sample analysis.

  • Step 1: Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Diluent (50:50 v/v Methanol:Water). Sonicate for 10 minutes. Centrifuge at 14,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial[2].

  • Step 2: Chromatographic Conditions:

    • Column: Core-Shell Biphenyl (150 x 3.0 mm, 2.6 µm)[2]. Rationale: The biphenyl phase provides enhanced pi-pi interactions with the aromatic ring of the analyte, offering superior selectivity over standard C18.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 10 minutes; flow rate 0.5 mL/min.

    • Detection: UV at 240 nm[3].

  • Step 3: System Suitability Testing (SST): Inject a reference standard (10 µg/mL) in replicate (n=5). The system is validated for the run only if:

    • Relative Standard Deviation (RSD) of peak area is ≤ 1.0%.

    • Tailing factor (Tf) is ≤ 1.5.

    • Theoretical plates (N) > 5000.

Protocol B: LC-ESI-MS/MS Method for Trace Profiling

Self-Validation Principle: Utilizes an isotopically labeled internal standard (IS) to correct for matrix effects and ionization suppression, ensuring absolute quantitative accuracy.

  • Step 1: Sample Preparation: Dilute the API sample to a final concentration of 1 mg/mL using 50:50 v/v Methanol:Water. Spike with 50 ng/mL of a stable isotope-labeled internal standard (e.g., Furosemide-d5 or a related sulfonamide-d5). Filter through a 0.22 µm PVDF filter[2].

  • Step 2: MS/MS Tuning & Conditions:

    • Source: Electrospray Ionization (ESI) in Negative Mode.

    • Mobile Phase: A = 2 mM Ammonium Formate + 0.1% Formic Acid in Water; B = 50:50 Methanol:Acetonitrile + 0.1% Formic Acid[2].

    • MRM Transitions: Optimize the declustering potential (DP) and collision energy (CE) for the [M-H]⁻ precursor ion of 2-Chloro-5-diethylsulfamoyl-benzoic acid. Monitor the primary transition corresponding to the loss of the diethylsulfamoyl group or CO2 cleavage.

  • Step 3: Matrix Spike & Recovery (Self-Validation): Prepare a matrix blank spiked with the analyte at the LOQ level. The run is validated only if the signal-to-noise (S/N) ratio of the LOQ spike is ≥ 10:1, and the IS peak area variation across all injections is < 15%.

Analytical Workflow Visualization

Analytical decision tree for 2-Chloro-5-diethylsulfamoyl-benzoic acid quantification.

References
  • NIH / PMC. "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method". Source: nih.gov. URL: [Link]

  • Phenomenex. "N-Nitroso Furosemide analysis using a SCIEX 5500+ system". Source: phenomenex.com. URL: [Link]

  • J-Stage. "Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture". Source: jst.go.jp. URL: [Link]

  • EDP Sciences. "Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method". Source: edpsciences.org. URL: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.